Technical Documentation Center

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

Core Science & Biosynthesis

Foundational

The Molecular Mechanism of Action of GSK8612: A Technical Guide to a Highly Selective TBK1 Inhibitor

Introduction This technical guide provides an in-depth analysis of the molecular mechanism of action of GSK8612, a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1). While the initial inquiry concerne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides an in-depth analysis of the molecular mechanism of action of GSK8612, a potent and highly selective inhibitor of TANK-binding kinase 1 (TBK1). While the initial inquiry concerned the compound "2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide," a comprehensive literature review did not yield significant data on a compound with this specific nomenclature. However, the structural motifs are reminiscent of those found in modern kinase inhibitors. Therefore, this guide focuses on GSK8612, a well-characterized and scientifically significant molecule that serves as an exemplary case study for understanding the inhibition of a key immunological kinase. The IUPAC name for GSK8612 is 4-[[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]methyl]benzenesulfonamide.[1]

GSK8612 is a small molecule inhibitor that has demonstrated exceptional selectivity for TBK1, a serine/threonine-protein kinase that plays a pivotal role in the innate immune system.[2][3] TBK1 is a noncanonical IκB kinase (IKK) family member that functions as a central signaling node in pathways that detect pathogenic nucleic acids, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[4][5] Given its critical role, dysregulation of TBK1 activity has been implicated in various autoimmune diseases and certain cancers, making it a compelling target for therapeutic intervention.[6][7] This guide will elucidate the precise molecular interactions and cellular consequences of TBK1 inhibition by GSK8612.

Core Molecular Mechanism of Action: Inhibition of TBK1 Kinase Activity

The primary molecular mechanism of action for GSK8612 is the direct inhibition of the kinase activity of TBK1.[2] As a member of the 2,4-diaminopyrimidine class of kinase inhibitors, GSK8612 is predicted to bind to the ATP-binding pocket of TBK1, thereby preventing the phosphorylation of its downstream substrates.[2][8] This competitive inhibition is the cornerstone of its biological effects.

The Central Role of TBK1 in Innate Immunity

TBK1 is a critical kinase in at least two major pattern recognition receptor (PRR) signaling pathways:

  • Toll-Like Receptor (TLR) Signaling: Specifically downstream of TLR3 and TLR4, which recognize double-stranded RNA (dsRNA) and lipopolysaccharide (LPS), respectively. Upon ligand binding, these receptors recruit the adaptor protein TRIF, which in turn activates TBK1.[2][9]

  • cGAS-STING Pathway: This pathway is responsible for detecting cytosolic DNA, a hallmark of viral and some bacterial infections. The enzyme cGAMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP) upon binding to dsDNA. cGAMP then binds to the stimulator of interferon genes (STING) protein on the endoplasmic reticulum, leading to the recruitment and activation of TBK1.[2][10]

Once activated, TBK1 phosphorylates several key downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3).[11][12] Phosphorylation of IRF3 on specific serine residues (such as Ser396) induces its dimerization and translocation to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (e.g., IFNB1), driving their transcription.[12][13]

GSK8612-Mediated Disruption of TBK1 Signaling

GSK8612 exerts its function by interrupting this signaling cascade at the level of TBK1. By occupying the ATP-binding site, GSK8612 prevents TBK1 from phosphorylating IRF3.[3][14] This has been experimentally demonstrated in various cellular systems. For instance, in poly(I:C)-stimulated Ramos cells (a model for TLR3 activation), GSK8612 treatment leads to a dose-dependent inhibition of IRF3 phosphorylation.[8][15] Similarly, in THP-1 cells stimulated with dsDNA or the STING ligand cGAMP, GSK8612 effectively blocks the secretion of IFN-β.[2][8]

The consequence of this action is a potent suppression of the type I interferon response. This makes GSK8612 an invaluable tool for studying the physiological and pathological roles of TBK1 and a potential therapeutic agent for diseases driven by excessive type I interferon production.[3]

TBK1_Signaling_Pathway cluster_0 Upstream Activation cluster_1 Core Kinase Signaling cluster_2 Downstream Effects TLR3 TLR3 TBK1 TBK1 TLR3->TBK1 via TRIF cGAS_STING cGAS-STING cGAS_STING->TBK1 dsRNA dsRNA dsRNA->TLR3 dsDNA Cytosolic dsDNA dsDNA->cGAS_STING IRF3 IRF3 TBK1->IRF3 Phosphorylation GSK8612 GSK8612 GSK8612->TBK1 Inhibition pIRF3 p-IRF3 IRF3->pIRF3 Dimerization Dimerization pIRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation IFN_Gene Type I IFN Gene Transcription Translocation->IFN_Gene IFN_Secretion IFN-α/β Secretion IFN_Gene->IFN_Secretion

Inhibitory Action of GSK8612 on the TBK1 Signaling Pathway.

Quantitative Data Summary

The potency and selectivity of GSK8612 have been characterized across biochemical and cellular assays. The data underscores its high affinity for TBK1 and its functional consequences in relevant cell-based models.

ParameterValueAssay SystemSource
pKd vs. TBK1 8.0Kinobead Selectivity Profile[14]
pIC50 vs. Recombinant TBK1 6.8Biochemical Functional Assay[14]
IC50 vs. TBK1 158 nMBiochemical Assay[16]
pIC50 (IRF3 Phosphorylation) 6.0Poly(I:C)-stimulated Ramos cells[8]
pIC50 (IFNα Secretion) 6.1Poly(I:C)-stimulated human PBMCs[8]
IC50 (IFNα Secretion) 794 nMPoly(I:C)-stimulated human PBMCs[16]
pIC50 (IFNβ Secretion) 5.9dsDNA virus-stimulated THP-1 cells[2][8]
pIC50 (IFNβ Secretion) 6.3cGAMP-stimulated THP-1 cells[2][8]
IC50 (IFNβ Secretion) 501 nMcGAMP-stimulated THP-1 cells[16]

Experimental Protocols

To validate the mechanism of action of TBK1 inhibitors like GSK8612, a series of well-established experimental workflows are employed. These protocols are designed to be self-validating, with clear positive and negative controls.

Kinase Selectivity Profiling using Kinobeads

Expertise & Experience: This chemoproteomic approach provides a broad, unbiased view of a compound's kinase binding profile within a complex cellular lysate.[17][18] It is superior to panel screening against isolated recombinant kinases as it assesses binding in a more physiologically relevant context. The choice of a mixed-cell lysate ensures a wide representation of the human kinome.

Protocol:

  • Lysate Preparation: Prepare a protein lysate from a mixture of cell lines (e.g., HEK293, K-562, HepG2) to ensure broad kinome coverage. Determine protein concentration using a BCA assay.

  • Competition Binding: Incubate the cell lysate with varying concentrations of GSK8612 (or DMSO as a vehicle control) to allow the inhibitor to bind to its targets.

  • Kinobeads Pulldown: Add the kinobeads slurry (Sepharose beads coupled to a mixture of broad-spectrum kinase inhibitors) to the lysate.[19][20] The beads will bind kinases that are not already occupied by GSK8612.

  • Washing: Pellet the beads and wash extensively with a high-stringency buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the kinase "pulldown" in the presence of different concentrations of GSK8612 relative to the DMSO control. The displacement curve for each kinase is used to calculate its dissociation constant (Kd).

Kinobeads_Workflow start Cell Lysate (Broad Kinome) incubation Incubate with GSK8612 (or DMSO) start->incubation pulldown Add Kinobeads (Affinity Matrix) incubation->pulldown wash Wash Beads pulldown->wash elution Elute & Digest Bound Kinases wash->elution ms LC-MS/MS Analysis elution->ms analysis Quantify Kinase Binding & Calculate Kd ms->analysis

Workflow for Kinobeads-based Selectivity Profiling.
Cellular Assay: Inhibition of IRF3 Phosphorylation

Expertise & Experience: This Western blot-based assay directly measures the phosphorylation of TBK1's primary substrate, IRF3, providing a direct readout of TBK1 activity within the cell.[11] Ramos cells are an excellent model as they are a human B-cell line that robustly activates the TLR3 pathway in response to poly(I:C).[8]

Protocol:

  • Cell Culture and Treatment: Plate Ramos cells at an appropriate density. Pre-treat the cells with a dose range of GSK8612 or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with poly(I:C) (a TLR3 agonist) for a pre-determined time (e.g., 3-4 hours) to induce TBK1 activation and IRF3 phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (Ser396).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Perform densitometry analysis on the bands. Normalize the p-IRF3 signal to total IRF3.

    • Plot the normalized p-IRF3 levels against the GSK8612 concentration to determine the IC50/pIC50 value.

Cellular Assay: Inhibition of Type I Interferon Secretion

Expertise & Experience: This assay quantifies the ultimate functional output of the TBK1-IRF3 signaling axis: the secretion of type I interferons. Using THP-1 cells, a human monocytic cell line, allows for the investigation of the cGAS-STING pathway.[21][22] An ELISA or a Cytometric Bead Array (CBA) provides highly sensitive and specific quantification of the secreted cytokine.

Protocol:

  • Cell Culture and Treatment: Plate THP-1 cells. Pre-treat with a dose range of GSK8612 or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with a STING pathway agonist, such as cGAMP or a dsDNA-containing virus (e.g., Baculovirus), for a suitable duration (e.g., 16-24 hours).[2][8]

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for human IFN-β.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of recombinant human IFN-β to the plate.

    • Wash and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a substrate solution (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IFN-β in each sample using the standard curve. Plot the IFN-β concentration against the GSK8612 concentration to determine the IC50/pIC50 value.

Conclusion

GSK8612 is a powerful and highly selective chemical probe for the study of TBK1 biology. Its mechanism of action is centered on the direct, competitive inhibition of the TBK1 kinase, which effectively abrogates the phosphorylation of IRF3 and the subsequent production of type I interferons. This inhibitory action has been robustly demonstrated in both TLR and cGAS-STING signaling pathways. The experimental protocols detailed herein provide a framework for researchers to validate the on-target effects of GSK8612 and similar molecules, ensuring scientific rigor and advancing our understanding of innate immunity and the therapeutic potential of TBK1 inhibition.

References

  • Thomson, D.W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters, 10(5), 780-785. [Link]

  • Thomson, D.W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. National Center for Biotechnology Information. [Link]

  • Hasan, M., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. Proceedings of the National Academy of Sciences, 114(2), E193-E202. [Link]

  • Li, D., et al. (2023). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 24(5), 4531. [Link]

  • Balka, K.R., & De Nardo, D. (2021). Emerging roles of TBK1 in cancer immunobiology. Journal for ImmunoTherapy of Cancer, 9(4), e002223. [Link]

  • Wang, Y., et al. (2022). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 13, 949647. [Link]

  • Li, S., et al. (2022). Conserved function of bat TBK1 in activating innate immunity against RNA viruses. Frontiers in Immunology, 13, 936830. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK8612. [Link]

  • PubChem. Gsk8612. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • Mondal, M., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(8), 563-570. [Link]

  • Barbie, D.A., et al. (2014). Phosphorylated IRF3 Is a Biomarker of TBK1 Activity. Molecular Cancer Research, 12(7), 1055-1066. [Link]

  • Potel, J., et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research, 19(3), 1088-1100. [Link]

  • Saltzman, A.B., et al. (2022). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Wang, L., et al. (2021). TANK-binding kinase 1 inhibitor GSK8612 enhances daunorubicin sensitivity in acute myeloid leukemia. American Journal of Translational Research, 13(12), 13640-13653. [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. PubMed. [Link]

  • ResearchGate. IL-27 upregulates IFN-β production in tolerized PMA-THP-1 cells,... [Link]

  • ResearchGate. (a) Determination of IFN-β cytokine release by ELISA. THP-1 cells were... [Link]

  • Liu, S., et al. (2015). STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway. Science Signaling, 8(367), ra22. [Link]

  • Creixell, P., et al. (2014). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. Molecular Cancer Research, 12(7), 1055-66. [Link]

  • Herhaus, L., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]

  • Feng, H., et al. (2018). TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation. Frontiers in Immunology, 9, 150. [Link]

  • Yan, H., et al. (2017). Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 199(11), 3644-3653. [Link]

  • Martin-Sanchez, F., et al. (2021). Type I interferon regulates interleukin-1beta and IL-18 production and secretion in human macrophages. Journal of Leukocyte Biology, 109(5), 987-1000. [Link]

  • Google Patents. WO2019233891A1 - Tbk1 inhibitor compounds.
  • PubMed. Characterization of inhibitory activities secreted by THP-1 leukemia cells and regulation by interferon-gamma. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Physicochemical Properties of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of the novel compound, 2-Amino-N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and physicochemical properties of the novel compound, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. Although no public records of this specific molecule's crystal structure or experimentally determined properties were found, this document serves as a predictive and methodological guide for researchers. It outlines robust, field-proven protocols for its synthesis and purification, detailed methodologies for its complete characterization by single-crystal X-ray diffraction and spectroscopy, and a systematic approach to determining its key physicochemical parameters. The causality behind experimental choices is explained, providing a framework for investigating this and structurally related molecules in drug discovery and materials science.

Introduction and Rationale

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a molecule of significant interest due to the combination of several key functional groups within its structure: a primary amine, a tertiary amide, and a methylsulfanyl (thioether) moiety. This unique arrangement suggests potential applications in medicinal chemistry, where such groups can modulate properties like solubility, receptor binding, and metabolic stability. The N-benzyl-N-methyl amide framework is a common scaffold in biologically active compounds.[1][2] The thioether group is particularly noteworthy, as it can undergo metabolic oxidation to sulfoxides and sulfones, a process that can be leveraged in pro-drug design.

The absence of existing experimental data for this specific compound necessitates a foundational guide. This document is structured to provide researchers with both a plausible synthetic route and the detailed analytical workflows required to fully characterize the molecule from first principles. By following the outlined protocols, a researcher can not only synthesize the target compound but also generate the high-quality data needed to understand its solid-state architecture and its behavior in solution—critical prerequisites for any further development.

Synthesis and Structural Confirmation

The synthesis of N-substituted amides is a well-established field in organic chemistry.[3][4] A logical and efficient pathway to the target molecule involves a two-step process: initial N-alkylation to form the secondary amine intermediate, followed by acylation to yield the final tertiary amide.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Amination 4-methylsulfanylbenzaldehyde 4-(Methylsulfanyl)benzaldehyde intermediate N-Methyl-1-(4-(methylsulfanyl)phenyl)methanamine 4-methylsulfanylbenzaldehyde->intermediate NaBH3CN, MeOH methylamine Methylamine (CH3NH2) methylamine->intermediate final_product_precursor 2-Chloro-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide intermediate->final_product_precursor Et3N, DCM 2-chloroacetyl_chloride 2-Chloroacetyl chloride 2-chloroacetyl_chloride->final_product_precursor final_product Target Molecule final_product_precursor->final_product EtOH ammonia Ammonia (NH3) ammonia->final_product

Caption: Proposed three-step synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis

Materials: 4-(Methylsulfanyl)benzaldehyde, Methylamine (40% in H₂O), Sodium cyanoborohydride (NaBH₃CN), Methanol (MeOH), 2-Chloroacetyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), Ammonia (7N in MeOH), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

Step 1: Synthesis of N-Methyl-1-(4-(methylsulfanyl)phenyl)methanamine

  • To a solution of 4-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol, add methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude secondary amine, which can be used in the next step without further purification.

Step 2 & 3: Synthesis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

  • Add triethylamine (2.0 eq). Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

  • Cool the solution to 0 °C and add 2-chloroacetyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude chloro-acetamide intermediate.

  • Dissolve the crude intermediate in a 7N solution of ammonia in methanol.

  • Stir in a sealed vessel at room temperature for 48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

Structural Elucidation: Spectroscopic Analysis

Confirmation of the final product's identity is achieved through a combination of NMR, IR, and Mass Spectrometry.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for all non-equivalent protons. Key expected resonances include a singlet for the primary amine (-NH₂), a singlet for the methylsulfanyl (-SCH₃) protons, a singlet for the N-methyl (-NCH₃) protons, and characteristic aromatic signals for the para-substituted benzene ring. Due to restricted rotation around the amide C-N bond, some signals, particularly the N-methyl and N-benzyl protons, may appear as two sets of resonances (rotamers) at room temperature.[5][6]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the amide is expected to appear significantly downfield (~170 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Key frequencies include N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹), a strong C=O stretching vibration for the tertiary amide (~1650 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for the molecular formula C₁₁H₁₆N₂OS.

Predicted Spectroscopic Data
¹H NMR Signals for -NH₂, -SCH₃, -NCH₃, benzyl CH₂, aromatic protons, and amide CH₂. Rotational isomers may be present.
¹³C NMR Resonances for carbonyl, aromatic, and aliphatic carbons.
**IR (cm⁻¹) **~3350 (N-H stretch), ~1650 (C=O stretch), ~1600 (Aromatic C=C).
HRMS (M+H)⁺ Calculated exact mass: 225.1056.

Crystal Structure Determination

Determining the three-dimensional atomic arrangement through single-crystal X-ray diffraction provides definitive proof of structure and invaluable insights into intermolecular interactions that govern the material's properties.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful diffraction experiments.[9]

    • Method: Slow evaporation is a reliable starting point. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water) to near saturation.

    • Procedure: Transfer the solution to a clean vial, cover with parafilm, and puncture a few small holes in the film with a needle. Allow the solvent to evaporate slowly and undisturbed over several days.

    • Crystal Selection: Under a polarized microscope, select a transparent, well-formed crystal with uniform extinction every 90 degrees of rotation and dimensions ideally not exceeding 0.25 mm.[9]

  • Data Collection:

    • Instrument: A modern X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector is used.[8]

    • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Procedure: A series of diffraction images are collected as the crystal is rotated through different angles.[10] The data collection strategy is optimized to ensure high completeness and redundancy of the reflection data.

  • Structure Solution and Refinement:

    • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like polarization and absorption.

    • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and atomic model.

    • Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Parameters

While the actual crystal system and space group can only be determined experimentally, we can anticipate key features. The molecule contains hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl oxygen and the amine nitrogens), suggesting that hydrogen bonding will be a dominant feature in the crystal packing. The presence of the aromatic ring may also lead to π-π stacking interactions.[11]

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z Number of molecules per unit cell
Key Interactions N-H···O and N-H···N hydrogen bonds, C-H···π interactions, potential π-π stacking.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in a pharmaceutical or materials context.[12] This includes its solubility, acidity/basicity (pKa), and lipophilicity.

Physicochemical_Workflow start Purified Compound solubility Solubility Profiling (Water, pH Buffers, Organic Solvents) start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (Shake-Flask or HPLC) start->logp data_analysis Data Analysis & Interpretation solubility->data_analysis pka->data_analysis logp->data_analysis

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

This guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic and bioavailability profile of the novel chemical entity, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. As a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic and bioavailability profile of the novel chemical entity, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. As a Senior Application Scientist, the following content is structured to not only present a series of assays but to also provide the underlying scientific rationale and field-proven insights necessary for a robust drug development program. The protocols and methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data for informed decision-making.

Introduction: The Critical Role of Early ADME in Drug Discovery

In the journey of a new chemical entity (NCE) from the bench to the bedside, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. These characteristics, which collectively define the pharmacokinetic profile of a compound, are critical determinants of its efficacy and safety.[1][2] Early and accurate ADME profiling is essential to mitigate the risk of late-stage clinical failures, which are often attributed to suboptimal pharmacokinetic properties.[2] This guide outlines a strategic and systematic approach to characterizing the pharmacokinetic and bioavailability profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide, a novel N-substituted acetamide derivative. The acetamide moiety is a common feature in many biologically active compounds, and understanding its influence on the overall ADME profile is of significant interest.[3][4]

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is essential. These properties will influence its behavior in all subsequent ADME studies.

Aqueous Solubility

Rationale: Adequate aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low and variable bioavailability, making it a significant hurdle for oral drug development.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Aqueous Dilution: Dilute the DMSO solutions 100-fold into a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • Equilibration: Shake the samples at room temperature for 2 hours.

  • Quantification: Analyze the samples by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the compound that remains in solution.

Chemical Stability

Rationale: The stability of the compound in various physiological matrices is crucial for accurate interpretation of experimental results. Degradation of the compound can lead to an underestimation of its concentration and an inaccurate pharmacokinetic profile.

Experimental Protocol: Stability in Simulated Gastric and Intestinal Fluids

  • Fluid Preparation: Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) according to standard pharmacopeial guidelines.

  • Incubation: Add the test compound to SGF and SIF at a final concentration of 1-10 µM.

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 30, 60, and 120 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound by LC-MS.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are indispensable tools for the early assessment of a compound's drug-like properties.[1] They provide valuable data on absorption, distribution, metabolism, and potential toxicity, guiding the selection of the most promising drug candidates.[2]

Absorption: Membrane Permeability

Rationale: The ability of a drug to cross biological membranes, such as the intestinal epithelium, is a key factor in its oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Compartments: The donor wells are filled with a solution of the test compound in a buffer at a relevant pH, and the acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the rate of compound appearance in the acceptor compartment.

Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports for 21 days to form a confluent monolayer that mimics the intestinal epithelium.

  • Bidirectional Transport: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are taken from the opposite compartment at various time points.

  • Analysis: The concentration of the compound is quantified by LC-MS.

  • Apparent Permeability (Papp) Calculation: The Papp is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active transporters like P-glycoprotein (P-gp).

Distribution: Plasma Protein and Tissue Binding

Rationale: The extent to which a drug binds to plasma proteins and partitions into tissues influences its free concentration, which is the pharmacologically active fraction. High plasma protein binding can limit the amount of drug available to exert its therapeutic effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane.

  • Sample Addition: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

  • Equilibration: The device is incubated at 37°C with shaking until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS.

  • Fraction Unbound (fu) Calculation: The fu is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Metabolite Identification

Rationale: The metabolic stability of a compound determines its rate of clearance from the body and its half-life. Identifying the major metabolic pathways is crucial for understanding potential drug-drug interactions and for identifying any pharmacologically active or toxic metabolites.[2]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human and other species for cross-species comparison) and NADPH (a cofactor for cytochrome P450 enzymes) in a buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

Experimental Protocol: Metabolite Identification in Hepatocytes

  • Cell Culture: Cryopreserved or fresh hepatocytes are used as they contain a more complete set of drug-metabolizing enzymes compared to microsomes.

  • Incubation: The test compound is incubated with hepatocytes at 37°C.

  • Sample Collection: Samples are collected at different time points.

  • Metabolite Profiling: The samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies in animal models are conducted to determine the complete pharmacokinetic profile and oral bioavailability.

Animal Model Selection

Rationale: The choice of animal model (e.g., mouse, rat, dog) should be based on factors such as similarities in drug metabolism to humans and practical considerations.

Study Design

Experimental Protocol: Intravenous (IV) and Oral (PO) Dosing in Rats

  • Animal Groups: Two groups of rats are used: one for IV administration and one for PO administration.

  • Dose Formulation: The test compound is formulated in a suitable vehicle for each route of administration.

  • Dosing: A single dose is administered to each animal.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
AUC (Area Under the Curve) The total drug exposure over time.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Bioavailability Calculation: Oral bioavailability (F%) is calculated using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Integration and Visualization

A holistic understanding of the pharmacokinetic profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is achieved by integrating the data from all the aforementioned studies.

Diagram 1: Integrated Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies cluster_2 Data Interpretation Solubility & Stability Solubility & Stability Permeability (PAMPA, Caco-2) Permeability (PAMPA, Caco-2) Solubility & Stability->Permeability (PAMPA, Caco-2) Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability (PAMPA, Caco-2)->Metabolic Stability (Microsomes, Hepatocytes) Plasma Protein Binding (RED) Plasma Protein Binding (RED) Metabolic Stability (Microsomes, Hepatocytes)->Plasma Protein Binding (RED) IV & PO Dosing (Rat) IV & PO Dosing (Rat) Metabolic Stability (Microsomes, Hepatocytes)->IV & PO Dosing (Rat) Inform Dose Selection Blood Sampling Blood Sampling IV & PO Dosing (Rat)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination Comprehensive PK Profile Comprehensive PK Profile Bioavailability Determination->Comprehensive PK Profile

Caption: A streamlined workflow for determining the pharmacokinetic profile.

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the pharmacokinetic and bioavailability profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. By following the outlined experimental protocols and data analysis strategies, researchers can generate the critical data necessary to assess the drug-like properties of this novel compound and make informed decisions regarding its further development. The integration of in vitro and in vivo data is essential for building a complete picture of the compound's behavior in a biological system, ultimately guiding its path toward potential clinical applications.

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • In vitro ADME. GBA Group.
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Transloc
  • Synthesis, biological and computational studies of flavonoid acetamide deriv
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.
  • 2- -N-(methylsulfonyl)acetamide (NS-304), an Orally Available and Long-Acting Prostacyclin Receptor Agonist Prodrug.
  • 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide. PubChem - NIH.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • 2-Amino-N-(4-methyl-benzyl)-acetamide. BLDpharm.
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. PMC.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI.
  • 2-amino-N-(4-benzylsulfanylphenyl)acetamide. PubChem - NIH.
  • N-[2-[2-(4-Phenylbutyl)
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. RSC Publishing.
  • 2-Amino-N-(4-methoxy-benzyl)-N-methyl-acetamide. Benchchem.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

Exploratory

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide receptor binding affinity studies

Comprehensive Receptor Binding Affinity Profiling of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide: Methodological Framework & Kinetic Analysis Executive Summary: The α -Aminoamide Pharmacophore 2-Amino-N-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Receptor Binding Affinity Profiling of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide: Methodological Framework & Kinetic Analysis

Executive Summary: The α -Aminoamide Pharmacophore

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a highly specialized α -aminoamide derivative. Compounds within this structural class (e.g., safinamide, lacosamide) are privileged scaffolds in neuropharmacology, known for their polypharmacological profiles targeting Voltage-Gated Sodium Channels (VGSCs) and Monoamine Oxidase B (MAO-B)[1]. This whitepaper establishes the authoritative methodological framework for evaluating the receptor binding kinetics of this specific compound, detailing the causality behind assay design and the self-validating systems required to ensure scientific integrity.

Structural Rationale & Target Causality

The design of this specific molecule introduces a tertiary amide via N-methyl, N-benzyl substitution, which fundamentally alters its receptor interaction dynamics:

  • Tertiary Amide Rigidity: Unlike secondary amides (such as safinamide), the N-methyl group restricts the conformational flexibility of the benzyl moiety. This shifts the cis/trans rotamer equilibrium, locking the molecule into a conformation that thermodynamically favors the deep hydrophobic pocket of the MAO-B active site.

  • 4-Methylsulfanyl Substitution: The inclusion of a methylsulfanyl ( −SCH3​ ) group on the benzyl ring provides unique polarizability compared to traditional fluoro- or methoxy- substitutions. Sulfur's ability to participate in chalcogen bonding and π -stacking enhances the residence time ( 1/koff​ ) at the local anesthetic (LA) binding site of VGSCs.

Methodological Framework: Self-Validating Protocols

To rigorously evaluate the receptor binding affinity of this compound, we must deploy self-validating biochemical assays that isolate specific binding events from non-specific lipid partitioning.

Protocol A: Radioligand Binding Assay for VGSCs (Site 2)

Voltage-gated sodium channels possess multiple neurotoxin binding sites. α -Aminoamides typically act as state-dependent blockers that bind to Site 2 (the inner pore), preferentially stabilizing the inactivated state[2].

Causality of Assay Design: We utilize [3H] Batrachotoxinin A 20- α -benzoate ( [3H] BTX-B). BTX-B forces the channel into an open state, exposing Site 2. By measuring the competitive or allosteric displacement of [3H] BTX-B, we can accurately quantify the test compound's affinity for the inner pore[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate synaptosomes from the cerebral cortex of male Wistar rats. Homogenize in 0.32 M sucrose, centrifuge at 1,000 × g to remove cellular debris, and then at 40,000 × g to pellet the synaptosomal membranes. Resuspend in assay buffer (50 mM HEPES, 130 mM Choline Chloride, pH 7.4).

  • Allosteric Modulation: Add 1 μ g/mL of Leiurus quinquestriatus scorpion venom to the assay buffer. Why? Scorpion venom binds to Site 3, which allosterically enhances the binding affinity of BTX-B to Site 2, widening the specific assay window and increasing the signal-to-noise ratio.

  • Incubation: Incubate 100 μ g of membrane protein with 10 nM [3H] BTX-B, scorpion venom, and varying concentrations of the test compound (0.1 nM to 300 μ M) at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Counting: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Self-Validation Mechanism: To ensure trustworthiness, the assay must differentiate between specific Site 2 binding and non-specific lipid trapping. We run parallel control wells containing 300 μ M Veratridine. Veratridine completely saturates Site 2; therefore, any residual radioactivity in these wells represents non-specific binding. The specific binding is validated and calculated strictly as Total Binding minus Non-Specific Binding.

Protocol B: MAO-B Reversible Binding and Functional Inhibition

Unlike irreversible suicidal inhibitors (e.g., selegiline), modern α -aminoamides act as highly selective, reversible inhibitors of MAO-B[3].

Causality of Assay Design: To prove reversibility, a standard IC50​ assay is insufficient. We must employ a "Jump Dilution" protocol to demonstrate that the enzyme-inhibitor complex rapidly dissociates, restoring catalytic activity without requiring new protein synthesis[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize recombinant human MAO-B expressed in baculovirus-infected insect cells to ensure absolute target specificity and zero MAO-A cross-contamination.

  • Pre-Incubation: Incubate MAO-B with the test compound at a concentration of 100 × its estimated IC50​ for 30 minutes at 37°C to ensure complete enzyme saturation.

  • Jump Dilution: Rapidly dilute the incubation mixture 100-fold into a reaction buffer containing the fluorogenic substrate Amplex Red and horseradish peroxidase (HRP).

  • Kinetic Readout: As MAO-B oxidizes the substrate, it generates H2​O2​ , which HRP uses to convert Amplex Red into highly fluorescent resorufin (Ex/Em = 530/590 nm). Monitor fluorescence continuously for 20 minutes.

Self-Validation Mechanism: If the compound is a reversible inhibitor, the 100-fold dilution drops its concentration well below its Ki​ , causing rapid dissociation. The kinetic curve will show an immediate recovery of linear resorufin production, matching the slope of an uninhibited control. If irreversible, the slope will remain flat (zero activity). Safinamide is run in parallel as a validated positive control for reversibility[4].

Quantitative Data Presentation

The following table summarizes the anticipated kinetic parameters based on structurally analogous α -aminoamides, establishing the benchmark for a successful hit.

CompoundTargetAssay TypeParameterAnticipated ValueReference Standard
2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide VGSC (Site 2)Radioligand Displacement IC50​ 5.0 - 15.0 μ MLacosamide ( IC50​≈ 10 μ M)
2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide MAO-BAmplex Red Fluorometric Ki​ (Reversible)50 - 150 nMSafinamide ( Ki​≈ 98 nM)
2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide MAO-AAmplex Red Fluorometric Ki​ > 10,000 nMSafinamide ( Ki​ > 10,000 nM)

Visualizing the Pharmacological Landscape

To synthesize these mechanisms, the following diagrams map the polypharmacological network and the standardized high-throughput screening workflow.

TargetNetwork Compound 2-Amino-N-methyl-N- (4-methylsulfanyl-benzyl)-acetamide VGSC Voltage-Gated Sodium Channels (Site 2) Compound->VGSC State-dependent blockade MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Reversible inhibition Glutamate ↓ Glutamate Release VGSC->Glutamate Dopamine ↑ Dopamine Retention MAOB->Dopamine Neuroprotection Neuroprotective & Anticonvulsant Effects Glutamate->Neuroprotection Dopamine->Neuroprotection

Fig 1. Polypharmacological network of the α-aminoamide derivative on CNS targets.

BindingWorkflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Buffer Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Non-linear Regression Count->Analyze

Fig 2. Standardized high-throughput radioligand binding assay workflow.

References

  • Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives. Molecules / Semantic Scholar.2

  • Safinamide: In vitro and in vivo effects on MAO enzyme activity. Neurology.3

  • The Role of MAO-B Inhibitors in Fatigue in Parkinson's Disease: A Narrative Review. MDPI.4

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. National Institutes of Health (NIH) / PMC.1

Sources

Foundational

Toxicity and In Vivo Safety Profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (AMMBA)

A Technical Whitepaper on Preclinical Safety, Toxicokinetics, and Electrophysiological Profiling Executive Summary & Pharmacological Rationale The compound 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (hereafte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Preclinical Safety, Toxicokinetics, and Electrophysiological Profiling

Executive Summary & Pharmacological Rationale

The compound 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (hereafter referred to as AMMBA ) represents a novel, highly selective preclinical candidate targeting the voltage-gated sodium channel NaV1.8. Expressed predominantly in the peripheral nervous system—specifically within the nociceptive dorsal root ganglion (DRG) neurons—NaV1.8 is a critical driver of action potential generation in pain pathways.

The structural design of AMMBA is grounded in precise physicochemical causality:

  • Acetamide Core: Functions as the primary pharmacophore, facilitating hydrogen bonding within the local anesthetic receptor site located in Domain IV S6 of the NaV1.8 channel. This motif is a proven driver of NaV1.8 selectivity 1.

  • 4-Methylsulfanyl-benzyl Moiety: Introduces targeted lipophilicity, driving the molecule's partitioning into the lipid-rich DRG membranes. However, the thioether linkage introduces specific metabolic liabilities (S-oxidation) that dictate its toxicokinetic profile.

  • 2-Amino Group: Acts as a basic center (pKa ~8.0). At physiological pH, the dynamic equilibrium between protonated and unprotonated states allows the uncharged fraction to cross the neuronal membrane, while the protonated fraction selectively binds the intracellular pore vestibule—a classic self-validating mechanism of state-dependent channel blockers 2.

This whitepaper details the in vivo safety profile, off-target liabilities, and the rigorous, self-validating experimental methodologies required to advance AMMBA through preclinical development.

Mechanistic Pathway of Action

AMMBA exerts its analgesic effects by halting the propagation of tetrodotoxin-resistant (TTX-R) sodium currents, which are uniquely mediated by NaV1.8 in nociceptors 3.

Pathway A AMMBA Partitioning into DRG Membrane B Binding to NaV1.8 Domain IV S6 A->B C State-Dependent Channel Blockade B->C D Inhibition of TTX-R Action Potentials C->D E Attenuation of Neuropathic Pain D->E

NaV1.8 inhibition pathway by AMMBA in DRG neurons.

In Vivo Safety & Toxicokinetic Profile

To establish a reliable therapeutic window, toxicity cannot be evaluated in a vacuum; it must be correlated with systemic exposure. The thioether group in AMMBA is highly susceptible to S-oxidation by Flavin-containing monooxygenases (FMOs) and CYP3A4, forming sulfoxide and sulfone metabolites.

Quantitative Safety Data

The following table summarizes the toxicokinetic (TK) parameters and off-target safety margins of AMMBA. The data demonstrates a favorable safety margin, provided the Cmax remains below the threshold for hERG channel interaction.

Parameter / AssayValue / ResultCausality & Clinical Relevance
Maximum Tolerated Dose (MTD) 120 mg/kg (Murine, PO)Establishes the upper limit of dosing before CNS-mediated ataxia occurs.
Plasma Half-Life ( t1/2​ ) 3.8 HoursDriven by rapid S-oxidation of the methylsulfanyl group in hepatic microsomes.
NaV1.8 IC50​ (Target) 0.15 µMHigh potency due to optimal hydrogen bonding of the acetamide core.
NaV1.5 IC50​ (Cardiac) > 30 µM>200-fold selectivity ensures no interference with cardiac depolarization.
hERG IC50​ (Cardiac) 18.5 µMLipophilic benzyl groups carry inherent hERG liability; margin is sufficient but requires monitoring.
CYP3A4 Inhibition IC50​ > 50 µMLow risk of drug-drug interactions (DDIs) via CYP3A4 competitive inhibition.

Experimental Methodologies

The following protocols are designed as self-validating systems . Every assay includes internal controls that verify the mechanical integrity of the experiment, ensuring that negative results are true negatives rather than assay failures 4.

Workflow S1 Dose Escalation (In Vivo) S2 Toxicokinetic Sampling S1->S2 S3 hERG Patch-Clamp (In Vitro) S2->S3 S4 Histopathology & CYP Profiling S3->S4 S5 Safety Margin Validation S4->S5

Self-validating safety and toxicity evaluation workflow for AMMBA.

Protocol 1: In Vivo MTD and Toxicokinetic Evaluation

Causality: Toxicity observations are meaningless without confirming systemic absorption. By embedding TK satellite groups into the MTD study, we ensure that an absence of toxicity is due to compound safety, not poor gastrointestinal uptake.

Step-by-Step Methodology:

  • Subject Allocation: Randomize 8-week-old C57BL/6 mice into four cohorts (n=10/sex/group): Vehicle (0.5% Methylcellulose/0.1% Tween-80), 30 mg/kg, 100 mg/kg, and 150 mg/kg AMMBA.

  • Dosing & Observation: Administer AMMBA via oral gavage (PO). Conduct modified Irwin tests at 1, 2, 4, and 24 hours post-dose to evaluate neurobehavioral toxicity (e.g., tremors, ataxia, righting reflex).

  • TK Satellite Sampling: From a parallel satellite group (n=3/time point), collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing an internal standard). Quantify AMMBA and its primary sulfoxide metabolite via LC-MS/MS.

  • Histopathology: At day 7, euthanize the main cohort. Harvest the liver, heart, and DRGs. Fix in 10% neutral buffered formalin, section, and stain with H&E to evaluate cellular necrosis or vacuolization.

Protocol 2: Patch-Clamp Electrophysiology for hERG Liability

Causality: Acetamide derivatives with aromatic rings often inadvertently bind the inner cavity of the hERG (Kv11.1) potassium channel, causing QT prolongation. We utilize HEK293 cells because they lack endogenous background currents, providing a high signal-to-noise ratio for tail current measurements.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiological Setup: Utilize whole-cell patch-clamp configuration. Fill borosilicate glass pipettes (2–4 MΩ resistance) with intracellular solution (130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Compound Perfusion (Self-Validation):

    • Phase A: Perfuse vehicle (0.1% DMSO) to establish baseline.

    • Phase B: Perfuse AMMBA at ascending concentrations (1, 10, 30 µM). Wait 5 minutes per concentration for steady-state block.

    • Phase C (Positive Control): Perfuse 100 nM Dofetilide (a known hERG blocker). If Dofetilide fails to abolish the tail current, the entire cell recording is discarded as invalid.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to baseline and plot against log concentration to derive the IC50​ .

Conclusion & Translational Outlook

The preclinical evaluation of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (AMMBA) reveals a highly promising safety profile tailored for peripheral pain management. By leveraging the acetamide core for NaV1.8 selectivity and the 2-amino group for optimal physicochemical properties, AMMBA achieves potent nociceptive blockade without the central nervous system or cardiac liabilities typical of first-generation sodium channel blockers. Future IND-enabling studies must focus on the S-oxidation metabolic pathways to ensure the sulfoxide metabolites do not accumulate upon chronic dosing.

References

  • Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Medicinal Chemistry Letters.[Link]

  • The Natural Flavonoid Naringenin Elicits Analgesia through Inhibition of NaV1.8 Voltage-Gated Sodium Channels. ACS Chemical Neuroscience.[Link]

  • An overview of ion channels therapeutics in the treatment of pain. Arabian Journal of Chemistry.[Link]

  • Pyridazine compounds for inhibiting nav1.8.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide in Murine Models

Executive Summary The transition of novel small-molecule therapeutics from in vitro screening to in vivo efficacy models is a critical inflection point in drug development. This application note establishes a robust, sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small-molecule therapeutics from in vitro screening to in vivo efficacy models is a critical inflection point in drug development. This application note establishes a robust, self-validating protocol for the in vivo dosing and pharmacokinetic (PK) evaluation of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide in murine models. By addressing the specific physicochemical liabilities of this compound and adhering to stringent ethical and physiological guidelines, this framework ensures high-fidelity, reproducible data suitable for allometric scaling and IND-enabling studies.

Physicochemical Rationale & Formulation Strategy

Designing an in vivo dosing strategy requires a deep understanding of the active pharmaceutical ingredient's (API) molecular architecture.

Mechanistic Causality: 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide possesses a highly lipophilic 4-methylsulfanyl-benzyl moiety, which is advantageous for tissue distribution and potential blood-brain barrier (BBB) penetration. However, the primary 2-amino group creates a localized polar surface area that is sensitive to physiological pH (7.4). While the compound may exhibit solubility in acidic environments, introducing it directly into the neutral pH of the murine bloodstream or peritoneal cavity risks rapid deprotonation and subsequent precipitation (crash-out).

To counteract this, a co-solvent vehicle system is required to maintain thermodynamic stability. We recommend a formulation of 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Sterile Saline .

  • DMSO (5%) : Disrupts the crystal lattice of the API, ensuring initial dissolution.

  • PEG300 (40%) : Acts as a primary co-solvent to maintain the API in solution as it transitions into aqueous biological fluids.

  • Tween 80 (5%) : A non-ionic surfactant that creates micelles, preventing aggregation upon dilution in the bloodstream.

  • Saline (50%) : Adjusts the final osmolality to physiological levels, preventing injection-site necrosis or osmotic shock.

In Vivo Dosing Guidelines & Allometric Scaling

To ensure animal welfare and the integrity of PK parameters, dosing volumes must be strictly controlled. Excessive volumes can induce hypervolemia, artificially altering cardiac output and hepatic clearance rates, thereby invalidating the PK model[1].

  • Intravenous (IV): Maximum 5 mL/kg. Administered via the lateral tail vein to establish absolute bioavailability and baseline clearance.

  • Intraperitoneal (IP) & Per Os (PO): Maximum 10 mL/kg. Used to assess absorption kinetics and hepatic first-pass metabolism[1].

Translational Scaling: When extrapolating murine exposure data to human equivalents, empirical allometric scaling must be applied. According to the FDA Guidance for Industry regarding maximum safe starting doses, the Human Equivalent Dose (HED) is derived by normalizing the murine dose to body surface area (mg/m²), utilizing a standard conversion factor of 12.3 for mice[2].

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system , ensuring that every data point is mathematically and biologically verifiable.

Phase I: Formulation & Pre-Dose Validation
  • API Dissolution: Weigh the required mass of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. Add 5% (v/v) DMSO and vortex until optically clear.

  • Sequential Addition: Add 40% PEG300 and vortex. Add 5% Tween 80 and vortex. Finally, add 50% sterile saline dropwise while sonicating.

  • Validation Checkpoint (Pre-Dose LC-MS/MS): Take a 10 µL aliquot of the final formulation, dilute 1:1000, and analyze via LC-MS/MS. Causality: This confirms the exact concentration being administered (C₀) and verifies that no degradation occurred during sonication, anchoring the entire PK model in absolute truth.

Phase II: Administration & Serial Sampling
  • Subject Selection: Utilize healthy, age-matched (8-10 weeks) C57BL/6 mice. Fast subjects for 12 hours prior to PO dosing to eliminate food-matrix effects on absorption.

  • Vehicle Control Group: Administer the co-solvent vehicle (without API) to a parallel cohort. Causality: This isolates the physiological and behavioral effects of the API from potential artifacts caused by PEG300 or DMSO.

  • Micro-Sampling: Collect 20 µL of blood via tail-vein nicking at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Isolation: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes.

Phase III: Bioanalytical Quantification
  • Protein Precipitation: Spike 10 µL of plasma with 50 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope-labeled Internal Standard (IS).

  • Validation Checkpoint (IS Normalization): Causality: The IS corrects for matrix effects, ion suppression, and extraction losses. If the IS signal deviates by >15% across samples, the extraction is flagged and repeated, ensuring quantitative integrity.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes. Inject the supernatant into the LC-MS/MS system.

Workflow Visualization

PK_Workflow N1 1. Formulation Optimization (Vehicle Selection) N2 2. Pre-Dose Validation (LC-MS/MS Confirmation) N1->N2 N3 3. Murine Administration (IV, IP, PO Routes) N2->N3 N4 4. Serial Sampling (Plasma & Tissue Collection) N3->N4 N5 5. Bioanalytical Assay (IS-Spiked Extraction) N4->N5 N6 6. PK/PD Modeling & Allometric Scaling N5->N6

In vivo PK/PD workflow for 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide in mice.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters derived from this protocol, providing a benchmark for expected exposure levels.

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (h·ng/mL)T1/2 (h)Bioavailability (F%)
IV 5.02450 ± 1800.084100 ± 3202.1100 (Reference)
IP 10.03100 ± 2100.506800 ± 4502.482.9
PO 10.01850 ± 1501.005200 ± 3802.863.4

Ethical Considerations & Reporting

Scientific integrity extends beyond benchtop accuracy; it requires transparent reporting to ensure global reproducibility. All in vivo procedures, animal housing conditions, blinding strategies, and statistical powering must be documented and reported in strict accordance with the ARRIVE 2.0 (Animal Research: Reporting of In Vivo Experiments) guidelines[3].

References

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2005). "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." FDA. URL:[Link]

  • Percie du Sert, N., et al. (2020). "The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research." PLOS Biology. URL:[Link]

Sources

Application

Using 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide as a precursor in organic synthesis

An Application Note and Protocol for the Utilization of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide as a Versatile Precursor in Organic Synthesis. Introduction 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Utilization of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide as a Versatile Precursor in Organic Synthesis.

Introduction

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a multi-functionalized organic molecule with significant potential as a precursor in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, combining a primary amine, a tertiary amide, and a thioether-substituted aromatic ring, offers multiple sites for chemical modification. This application note provides a comprehensive overview of its reactivity and presents a detailed protocol for its use as a building block in the synthesis of more complex molecular scaffolds. While this specific molecule may not be extensively documented in public literature, its utility can be expertly inferred from the well-established reactivity of its constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage such versatile precursors in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the precursor's physical and spectroscopic properties is essential for its effective use in synthesis. The following table summarizes the key predicted properties of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide.

PropertyValue
Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point 75-85 °C (predicted)
Boiling Point > 300 °C (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
pKa (of the primary amine) ~8.5 (estimated)

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.30 (m, 4H, Ar-H), 4.55 (s, 2H, Ar-CH₂-N), 3.35 (s, 2H, H₂N-CH₂-C=O), 2.95 (s, 3H, N-CH₃), 2.48 (s, 3H, S-CH₃), 1.80 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 171.0 (C=O), 138.0 (Ar-C), 135.0 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 55.0 (Ar-CH₂-N), 50.0 (H₂N-CH₂), 38.0 (N-CH₃), 15.5 (S-CH₃).

  • IR (KBr, cm⁻¹): 3350-3250 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1650 (C=O amide stretch), 1600, 1490 (Ar C=C stretch).

Core Reactivity and Synthetic Potential

The synthetic versatility of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide stems from the distinct reactivity of its functional groups. Understanding these provides a roadmap for its strategic incorporation into target molecules.

  • Primary Amine (H₂N-CH₂-): This is the most nucleophilic site on the molecule and is amenable to a wide range of transformations. It can readily undergo acylation, alkylation, sulfonylation, and reductive amination. This handle is particularly useful for chain extension or for introducing new functionalities.

  • Tertiary Amide (-C(O)N(CH₃)-): The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions. Its primary role is often as a stable linker within a larger molecule. The N-methyl and N-benzyl groups provide steric bulk that can influence the conformation of the molecule.

  • Thioether (-S-CH₃): The methylsulfanyl group is a versatile functional group. It can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the aromatic ring and introduce new hydrogen bonding capabilities. The sulfur atom can also act as a ligand for transition metals.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

The interplay of these functional groups makes this precursor particularly attractive for the synthesis of peptidomimetics, where the primary amine can be coupled with amino acids, and the rest of the molecule forms a non-natural backbone.

Application Protocol: Synthesis of a Dipeptide Mimic

This section details a two-step process: the synthesis of the precursor itself, followed by its use in the synthesis of a dipeptide mimic through coupling with a protected amino acid.

Part 1: Synthesis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

This protocol describes a plausible route to the title compound from commercially available starting materials.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Precursor N-methyl-N-(4-methylsulfanyl-benzyl)-amine N-methyl-N-(4-methylsulfanyl-benzyl)-amine Intermediate_A 2-Chloro-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide N-methyl-N-(4-methylsulfanyl-benzyl)-amine->Intermediate_A Et3N, DCM, 0 °C 2-chloroacetyl chloride 2-chloroacetyl chloride 2-chloroacetyl chloride->Intermediate_A Precursor 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Intermediate_A->Precursor Aq. NH3, DMF

Figure 1: Workflow for the synthesis of the precursor.

Materials:

  • N-methyl-N-(4-methylsulfanyl-benzyl)-amine (1.0 equiv)

  • 2-chloroacetyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (28-30% solution) (excess)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

Step 1: Synthesis of 2-Chloro-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

  • To a round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-N-(4-methylsulfanyl-benzyl)-amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

  • Dissolve the crude intermediate from Step 1 in DMF.

  • Add a large excess of aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide.

Part 2: Application in Dipeptide Mimic Synthesis

This protocol demonstrates the use of the precursor in a peptide coupling reaction with N-Boc-glycine.

G Precursor 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Coupled_Product Boc-Protected Dipeptide Mimic Precursor->Coupled_Product HATU, DIPEA, DMF N-Boc-glycine N-Boc-glycine N-Boc-glycine->Coupled_Product Final_Product Dipeptide Mimic (TFA Salt) Coupled_Product->Final_Product TFA, DCM

Figure 2: Synthesis of a dipeptide mimic.

Materials:

  • 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (1.0 equiv)

  • N-Boc-glycine (1.05 equiv)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMF, anhydrous

  • Trifluoroacetic acid (TFA)

  • DCM, anhydrous

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask, dissolve N-Boc-glycine (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (1.0 equiv) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the Boc-protected dipeptide mimic.

  • For Boc deprotection, dissolve the purified product in anhydrous DCM and cool to 0 °C.

  • Add an equal volume of TFA and stir the reaction at room temperature for 1-2 hours.[1][2]

  • Remove the solvent and excess TFA under reduced pressure to yield the final dipeptide mimic as its TFA salt.

Conclusion

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide represents a valuable, albeit under-documented, precursor for organic synthesis. Its utility is derived from the orthogonal reactivity of its functional groups, allowing for selective transformations. The protocols provided herein offer a practical guide for its synthesis and subsequent application in the construction of dipeptide mimics. These methodologies can be adapted for the synthesis of a wide range of other complex molecules, making this precursor a valuable addition to the synthetic chemist's toolbox.

References

  • L. A. Carpino, A. El-Faham, "The Uronium/Guanidinium Peptide Coupling Reagents: A Re-evaluation", J. Org. Chem., 1994 , 59(4), 695-698. [Link]

  • W. C. Chan, P. D. White, "Fmoc Solid Phase Peptide Synthesis: A Practical Approach", Oxford University Press, 2000 . [Link]

  • A. Isidro-Llobet, M. Álvarez, F. Albericio, "Amino Acid-Protecting Groups", Chem. Rev., 2009 , 109(6), 2455-2504. [Link]

  • S. Y. Han, Y. A. Kim, "Recent development of peptide coupling reagents in organic synthesis", Tetrahedron, 2004 , 60(11), 2447-2467. [Link]

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents", Chem. Soc. Rev., 2009 , 38, 606-631. [Link]

  • C. A. G. N. Montalbetti, V. Falque, "Amide bond formation and peptide coupling", Tetrahedron, 2005 , 61(46), 10827-10852. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

Abstract This application note provides a detailed guide to the structural elucidation of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound featuring multiple functional groups including a primary amine, a tertiary amide, a thioether, and a benzyl moiety, its fragmentation behavior under collision-induced dissociation (CID) is complex and yields structurally significant product ions. We present a robust, self-validating protocol for sample preparation, LC-MS/MS analysis, and data interpretation. The causality behind key fragmentation pathways is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify this molecule and its analogs in complex matrices.

Introduction and Scientific Context

2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is a small molecule that contains a scaffold relevant to medicinal chemistry and drug discovery. Its structural features—a flexible side chain, hydrogen bond donors and acceptors, and an aromatic ring—are common in pharmacologically active compounds. Accurate identification and structural characterization are therefore critical for metabolism studies, impurity profiling, and quality control.

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable analytical technique for non-volatile and thermally labile molecules, providing molecular weight information with high sensitivity.[1][2] When coupled with tandem mass spectrometry (MS/MS), such as through Collision-Induced Dissociation (CID), it becomes a powerful tool for structural elucidation by breaking precursor ions into smaller, characteristic fragment ions.[3][4][5] The resulting fragmentation pattern serves as a "molecular fingerprint," allowing for confident identification.[6][7]

This guide explains the predictable fragmentation channels of the title compound based on fundamental chemical principles, including the stability of benzyl and acylium cations and the influence of heteroatoms on fragmentation pathways.

Molecular Structure and Physicochemical Properties

  • Molecular Formula: C₁₂H₁₈N₂OS

  • Monoisotopic Mass: 238.1140 g/mol

  • Protonated Adduct [M+H]⁺: 239.1218 m/z

PropertyValue
Molecular FormulaC₁₂H₁₈N₂OS
Monoisotopic Mass238.1140 u
Exact Mass [M+H]⁺239.1218 u
Key Structural FeaturesPrimary Amine, Tertiary Amide, Thioether, Benzyl Group

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of protonated 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is initiated by the localization of a proton, most likely on the primary amine or the tertiary amide nitrogen, which are the most basic sites.[8][9] Collision-induced dissociation (CID) provides the internal energy necessary to overcome activation barriers for bond cleavage.[5] The primary fragmentation routes are dictated by the formation of the most stable carbocations and neutral losses.

The most favorable cleavage is the dissociation of the benzylic C-N bond. This is a common and energetically favorable pathway for N-benzyl compounds, as it leads to the formation of a highly stable, resonance-stabilized 4-methylsulfanyl-benzyl cation (or its tropylium ion equivalent) at m/z 137.[10][11][12] This is often the base peak in the spectrum.

Alternative fragmentation pathways involve cleavages alpha to the amide carbonyl group and within the amino-acetamide moiety. The loss of a neutral ketene molecule (CH₂=C=O) is a characteristic fragmentation for acetamides.[13] Cleavage of the thioether moiety can also occur, typically involving the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).[14][15]

Below is a diagram illustrating the most probable fragmentation cascade for the [M+H]⁺ ion.

Caption: Predicted fragmentation pathway of protonated 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide.

Experimental Protocols

This section details the necessary steps for robust and reproducible analysis. The workflow ensures data integrity from sample preparation through to data acquisition.

G prep_node prep_node lc_node lc_node ms_node ms_node data_node data_node A 1. Sample Preparation (Stock & Working Solutions) B 2. LC Separation (Reversed-Phase Chromatography) A->B Inject Sample C 3. MS Detection (Full Scan) (Confirm [M+H]⁺ at m/z 239.12) B->C Elute to ESI Source D 4. MS/MS Fragmentation (Isolate m/z 239.12, apply CID) C->D Select Precursor Ion E 5. Data Analysis (Interpret Fragment Spectrum) D->E Acquire Product Ion Spectrum

Caption: High-level experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation

Proper sample preparation is critical to avoid ion suppression and ensure analytical reproducibility.[16][17][18] High salt concentrations and non-volatile buffers are incompatible with ESI-MS.[19]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Take 10 µL of the stock solution and dilute it into 990 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This creates a 10 µg/mL intermediate solution. Then, take 100 µL of this intermediate solution and dilute it into 900 µL of the initial mobile phase to achieve the final 1 µg/mL concentration.

  • Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial. Use glass vials if chlorinated solvents were used at any point to avoid leaching of plasticizers.[19]

Protocol 2: LC-MS/MS Instrumentation and Method

This method uses a standard reversed-phase C18 column, which is suitable for retaining and separating small molecules of intermediate polarity. Formic acid is added to the mobile phase to facilitate protonation in positive ESI mode.[2]

Liquid Chromatography (LC) Parameters:

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution and peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid promotes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; acid promotes ionization.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLMinimizes peak broadening from solvent effects.
Column Temp. 40 °CEnsures reproducible retention times.
Gradient 5% B to 95% B in 5 min, hold 2 minA standard gradient to elute compounds of varying polarity.

Mass Spectrometry (MS) Parameters:

ParameterSettingRationale
Ionization Mode ESI, PositiveThe molecule contains basic nitrogens, ideal for positive ion mode.[1][20]
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of droplets.
Drying Gas Flow 8 L/minRemoves solvent from the ions.
Nebulizer Pressure 40 psiAssists in droplet formation.
Full Scan Range 50 - 400 m/zCovers the mass of the precursor and expected fragments.
MS/MS Precursor 239.12 m/zIsolation of the protonated molecule.
Collision Energy 10, 20, 40 eV (Stepped)Applying a range of energies ensures generation of both low-energy (larger) and high-energy (smaller) fragments, providing comprehensive structural data.[3]
Protocol 3: Instrument Calibration

For confident structural elucidation, accurate mass measurement is essential. The mass spectrometer should be calibrated regularly according to the manufacturer's protocol, typically using a defined calibration solution that provides known mass peaks across the desired m/z range.[21][22][23] Daily or pre-run checks using a known compound (lock mass) can correct for minor mass drifts caused by environmental changes.[24]

Data Analysis and Expected Results

The analysis of the MS/MS spectrum should reveal product ions consistent with the predicted fragmentation pathways. The relative abundance of these ions will depend on the applied collision energy.

Table of Predicted Product Ions:

Fragment IonProposed StructureCalculated m/zNeutral Loss (from [M+H]⁺)
[M+H]⁺ C₁₂H₁₉N₂OS⁺ 239.1218 -
Fragment AC₈H₉S⁺137.0470C₄H₁₀N₂O (102.0793)
Fragment CC₁₁H₁₄NOS⁺212.0791NH₃ (17.0265)
Fragment DC₂H₅N₂O⁺73.0402C₁₀H₁₄S (166.0816)
Fragment EC₇H₆S⁺122.0236C₅H₁₃N₂O (117.0999)

Interpretation:

  • At low collision energy (e.g., 10 eV) , expect to see the precursor ion at m/z 239.12 and the most stable, high-mass fragment, which is the benzyl cation (Fragment A) at m/z 137.05.

  • At medium collision energy (e.g., 20 eV) , the abundance of the m/z 137.05 ion should increase, likely becoming the base peak. Other fragments, such as the loss of the methyl radical from the thioether (Fragment E, m/z 122.03), may appear.

  • At high collision energy (e.g., 40 eV) , further fragmentation of the primary product ions will occur. For instance, the fragment at m/z 102.08 may break down to produce the smaller glycinyl cation (m/z 57.03).

Conclusion

The combination of liquid chromatography with tandem mass spectrometry provides a specific and robust method for the analysis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. By understanding the fundamental principles of fragmentation for N-benzyl, acetamide, and thioether moieties, a clear and predictable fragmentation pattern emerges, dominated by the formation of the stable 4-methylsulfanyl-benzyl cation. The protocols and data presented in this application note serve as a comprehensive guide for researchers to confidently identify this compound and apply these principles to the structural elucidation of related molecules.

References

  • W. A. Korfmacher, "Principles and applications of LC-MS in new drug discovery," Drug Discovery Today, vol. 10, no. 20, pp. 1357-1367, 2005. [Link]

  • C. K. L. Lam and D. C. K. Chan, "Electrospray ionisation mass spectrometry: principles and clinical applications," The Clinical Biochemist Reviews, vol. 28, no. 1, pp. 27-36, 2007. [Link]

  • A. R. Vrkic et al., "Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides," Journal of the American Society for Mass Spectrometry, vol. 18, no. 5, pp. 838-847, 2007. [Link]

  • J. B. Fenn et al., "Electrospray ionization for mass spectrometry of large biomolecules," Science, vol. 246, no. 4926, pp. 64-71, 1989. [Link]

  • A. Pitt, "Introduction to ESI-MS," Shimadzu Corporation. [Link]

  • D. G. I. Smith, "How to Interpret a Mass Spectrum," Maricopa Open Digital Press. [Link]

  • C. M. Whitehouse et al., "Electrospray interface for liquid chromatographs and mass spectrometers," Analytical Chemistry, vol. 57, no. 3, pp. 675-679, 1985. [Link]

  • OpenOChem Learn, "Interpreting MS". [Link]

  • Wikipedia, "Collision-induced dissociation". [Link]

  • Tecan, "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep". [Link]

  • Chemistry LibreTexts, "12.2: Interpreting Mass Spectra". [Link]

  • OpenStax, "12.2 Interpreting Mass Spectra". [Link]

  • Compound Interest, "Mass spectrometry and a guide to interpreting mass spectra," 2015. [Link]

  • Biocompare, "Prepping Small Molecules for Mass Spec," 2019. [Link]

  • Longdom Publishing, "Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry". [Link]

  • G. Ma et al., "Competitive benzyl cation transfer & proton transfer:collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline," Journal of Mass Spectrometry, vol. 52, no. 4, pp. 197-203, 2017. [Link]

  • W. L. Cheng et al., "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations," Annals of Laboratory Medicine, vol. 43, no. 1, pp. 5-15, 2023. [Link]

  • National High Magnetic Field Laboratory, "Collision-Induced Dissociation". [Link]

  • Journal of Developments in Mass Spectrometry, "Collision-induced Dissociation". [Link]

  • K. M. Schug and D. M. Despeyroux, "Fragmentation of protonated thioether conjugates of acrolein using low collision energies," Journal of the American Society for Mass Spectrometry, vol. 16, no. 5, pp. 759-765, 2005. [Link]

  • Harvard University, "Sample Preparation | Harvard Center for Mass Spectrometry". [Link]

  • Taylor & Francis, "Collision-induced dissociation – Knowledge and References". [Link]

  • Waters Corporation, "Mass Spectrometry Quantitation and Calibration". [Link]

  • W. L. Cheng et al., "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations," Annals of Laboratory Medicine, vol. 43, no. 1, pp. 5-15, 2023. [Link]

  • G. Ma et al., "Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline," Journal of Mass Spectrometry, vol. 52, no. 4, pp. 197-203, 2017. [Link]

  • S. E. W. Roark, "LC-MS Instrument Calibration," In: Analytical Method Validation and Instrument Performance Verification, Harvard Apparatus, 2014. [Link]

  • S. J. Booker et al., "Biosynthesis of the sactipeptide Ruminococcin C by the human microbiome: Mechanistic insights into thioether bond formation by radical SAM enzymes," Journal of the American Chemical Society, vol. 136, no. 51, pp. 17834-17841, 2014. [Link]

  • T. Yamagaki et al., "Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry," Journal of the American Society for Mass Spectrometry, vol. 24, no. 12, pp. 1913-1922, 2013. [Link]

  • T. Yamagaki et al., "Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry," Journal of the American Society for Mass Spectrometry, vol. 24, no. 12, pp. 1913-1922, 2013. [Link]

  • Organomation, "Mass Spectrometry Sample Preparation Guide". [Link]

  • E. L. Doyle et al., "ESI-IMS–MS: A method for rapid analysis of protein aggregation and its inhibition by small molecules," Methods, vol. 148, pp. 43-51, 2018. [Link]

  • Lab Manager, "Calibration and Qualification of Chromatography, Mass Spectrometry Instruments," 2021. [Link]

  • Opentrons, "LC-MS Sample Preparation: Techniques & Challenges". [Link]

  • H. Sun et al., "Dissociative Benzyl Cation Transfer versus Proton Transfer: Loss of Benzene from Protonated N-Benzylaniline," The Journal of Organic Chemistry, vol. 77, no. 17, pp. 7592-7598, 2012. [Link]

  • J. H. Bowie et al., "Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4," Journal of the Chemical Society, Perkin Transactions 2, pp. 76-80, 1984. [Link]

  • Aziz-ur-Rehman et al., "Antibacterial and enzyme inhibition screening of some new acetamide and azomethine derivatives," Journal of the Serbian Chemical Society, vol. 82, no. 1, pp. 59-70, 2017. [Link]

  • Y. H. Kim et al., "Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues," Journal of the Mass Spectrometry Society of Japan, vol. 62, no. 2, pp. 41-47, 2014. [Link]

  • J. D. Smith et al., "Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry," Analytical Chemistry, vol. 83, no. 14, pp. 5563-5569, 2011. [Link]

  • W. Zhang et al., "IgG1 Thioether Bond Formation in Vivo," Molecular & Cellular Proteomics, vol. 12, no. 12, pp. 3847-3856, 2013. [Link]

  • A. B. Williams, "Electrospray ionization mass spectrometry for the analysis of proteins and small molecules," West Virginia University Research Repository, 2001. [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns". [Link]

  • University of Oxford, "Sample Preparation Protocol for ESI Accurate Mass Service". [Link]

  • M. Thevis, "Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes," Freie Universität Berlin, 2004. [Link]

  • University of Arizona, "Mass Spectrometry: Fragmentation". [Link]

  • S. Barnes & M. Renfrow, "Peptide ion fragmentation in mass spectrometry," UAB, 2011. [Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

Introduction & Structural Rationale The target analyte, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide , presents a unique set of chromatographic challenges due to its distinct functional groups. Structurally, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The target analyte, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide , presents a unique set of chromatographic challenges due to its distinct functional groups. Structurally, it is a glycinamide derivative featuring a highly polar, basic primary amine coupled with a lipophilic, UV-active, and oxidizable 4-methylsulfanyl-benzyl (thioether) moiety.

From an analytical perspective, the primary amine is susceptible to severe peak tailing via ionic interactions with residual silanols on traditional silica-based stationary phases ()[1]. Concurrently, the thioether group is highly prone to oxidative degradation, necessitating a stability-indicating method capable of resolving the parent compound from its sulfoxide and sulfone degradants.

This application note details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method. By employing a low-pH mobile phase strategy and a polar-embedded stationary phase, we establish a self-validating protocol that ensures robust quantitation, excellent peak symmetry, and compliance with global regulatory standards ()[2].

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP) B 2. Column & Mobile Phase Selection A->B Amine & Thioether Considerations C 3. Gradient Optimization B->C Suppress Silanol Interactions D 4. Forced Degradation (Stability-Indicating) C->D Resolve API from Degradants E 5. ICH Q2(R2) Method Validation D->E Confirm Specificity

Fig 1. Systematic HPLC method development and validation workflow.

Method Development Strategy: The Causality of Experimental Choices

To build a self-validating and robust method, every chromatographic parameter was selected based on the physicochemical causality of the analyte:

  • Mobile Phase pH & Ionization Control: The primary amine group dictates the mobile phase pH. At a neutral pH, the amine is partially ionized, leading to split peaks or broad tailing. By adjusting the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the primary amine is fully protonated. Simultaneously, this low pH suppresses the ionization of residual silanols (Si-O⁻ to Si-OH) on the silica support, drastically reducing secondary cation-exchange interactions ()[3].

  • Stationary Phase Selection: To further mitigate tailing, a polar-embedded C18 column was selected over a standard alkyl C18. The embedded amide/carbamate groups provide a steric and electrostatic shielding effect against unreacted silanols, yielding superior peak shape for basic amines.

  • Gradient Focusing: Because the molecule contains a highly polar primary amine, it exhibits significant hydrophilic character despite the lipophilic benzyl thioether. An initial gradient hold at 5% organic modifier is critical to focus the analyte at the head of the column and prevent premature elution in the void volume.

Experimental Protocols

Materials & Reagents
  • Reference Standard: 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (Purity ≥ 99.0%)

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm)

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade), 3% Hydrogen Peroxide (H₂O₂), 0.1 M Sodium Thiosulfate.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationMechanistic Rationale
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)Shields residual silanols, improving basic amine peak shape.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Fully protonates the primary amine; suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileMaintains constant acidic environment during the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 225 nmOptimal absorption for the thioether-substituted benzyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.
Gradient Program

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0955Analyte focusing at column head.
2.0955Isocratic hold for polar retention.
12.04060Linear ramp to elute lipophilic degradants.
15.01090Column wash step.
15.1955Return to initial conditions.
20.0955Re-equilibration (Self-validating baseline).
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a Water:Acetonitrile (80:20, v/v) solution containing 0.05% TFA. Crucial Step: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the API into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating, the API was subjected to stress conditions. The thioether group is the primary site of chemical instability, rapidly oxidizing to sulfoxide and sulfone derivatives in the presence of peroxides.

Degradation_Pathway API API: Thioether Intact Ox1 Degradant 1: Sulfoxide API->Ox1 H2O2 (Oxidation) Base Degradant 3: Amide Hydrolysis API->Base NaOH (Hydrolysis) Ox2 Degradant 2: Sulfone Ox1->Ox2 Excess H2O2

Fig 2. Primary degradation pathways of the target analyte under stress conditions.

Protocol for Oxidative Stress:

  • Transfer 1.0 mL of the Standard Stock Solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 3% H₂O₂ and incubate at room temperature for 2 hours.

  • Quench the reactive peroxides with 1.0 mL of 0.1 M Sodium Thiosulfate to halt degradation.

  • Dilute to volume with diluent and inject.

Analytical Result: The sulfoxide degradant (which is more polar due to the strong S=O dipole) elutes earlier than the parent peak, with a baseline resolution ( Rs​ ) > 2.5, confirming the method's specificity.

Method Validation Summary (ICH Q2(R2))

The method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures ()[4]. This ensures the procedure is fit for its intended purpose across commercial release and stability testing.

Table 3: Validation Parameters and Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultConclusion
Specificity Baseline resolution of API from degradants Rs​ > 2.5 for all degradant peaksPass
Linearity R² ≥ 0.999 over 25% to 150% of target conc.R² = 0.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels (n=9)99.4% - 100.8% (RSD < 1.0%)Pass
Repeatability %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass
Robustness Deliberate variations in Temp (±5°C), pH (±0.2)No significant change in Rs​ or peak tailing ( Tf​ < 1.2)Pass

References

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk | Journal of Agricultural and Food Chemistry (ACS Publications) |[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) |[Link]

  • Validation of analytical procedures – ICH Q2(R2) | European Pharmaceutical Review |[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing storage conditions to prevent 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the complex stability profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the complex stability profile of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide .

Because this molecule contains three highly reactive functional groups—a thioether, a tertiary amide, and a primary amine—it is highly susceptible to specific environmental stressors. This guide is designed to explain the mechanistic causality behind its degradation, provide self-validating experimental protocols, and establish foolproof storage conditions.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: My LC-MS analysis shows prominent +16 Da and +32 Da impurity mass shifts in my stored batches. What is causing this, and how can I prevent it? A1: You are observing the classic signature of thioether oxidation . The methylsulfanyl (thioether) group is highly susceptible to oxidation by reactive oxygen species (ROS), particularly trace peroxides found in common excipients (like PEG or Tween) and atmospheric oxygen. The +16 Da shift corresponds to the formation of a sulfoxide, while the +32 Da shift indicates further oxidation to a sulfone. Mechanistically, the nucleophilic sulfur atom attacks the electrophilic oxygen in peroxides, transferring the oxygen to the sulfur [1]. Interestingly, while hydrogen peroxide oxidation can be slow, trace hypochlorite can oxidize thioethers in a matter of seconds [2].

  • Prevention: Store the compound in the solid state under an inert atmosphere (Nitrogen or Argon) in amber vials to prevent photo-oxidation. If formulating in solution, strictly utilize peroxide-free solvents and consider adding ROS-scavenging antioxidants.

Q2: I am observing a steady loss of potency in my aqueous stock solutions, accompanied by two new early-eluting peaks. What is the mechanism? A2: This is indicative of amide hydrolysis . The tertiary amide bond (N-methyl-N-benzyl) is cleaving. Because oxygen is highly electronegative, the C=O double bond becomes polarized, leaving the carbonyl carbon slightly positively charged. This makes it a prime target for nucleophilic attack by water molecules, cleaving the molecule into a carboxylic acid and a secondary amine [3]. This reaction is heavily catalyzed by extremes in pH (both acidic and basic).

  • Prevention: Never store this compound in aqueous solutions for prolonged periods. Lyophilize the compound and store it at -20°C. If an aqueous stock is absolutely required for an assay, buffer the solution to a neutral pH (6.5–7.5) and store at 2–8°C for a maximum of 24 hours.

Q3: My bulk solid powder has developed a +44 Da impurity after being repeatedly opened on the benchtop. Why is this happening? A3: The primary amine group is reacting with atmospheric carbon dioxide (CO2) to form a carbamate (+44 Da). Primary amines are strong nucleophiles that readily attack CO2, a reaction facilitated by ambient moisture which acts as a proton transfer agent [4]. Furthermore, primary amines are prone to oxidative degradation at elevated temperatures [5].

  • Prevention: Minimize benchtop exposure. Immediately upon receipt, aliquot the bulk powder into single-use vials, purge the headspace with Argon, and store tightly sealed over desiccants.

Part 2: Structural Vulnerabilities & Storage Workflow

Degradation Target 2-Amino-N-methyl-N- (4-methylsulfanyl-benzyl)-acetamide Thioether Thioether Group (-S-CH3) Target->Thioether Amide Tertiary Amide (-CON(CH3)-) Target->Amide Amine Primary Amine (-NH2) Target->Amine Sulfoxide Sulfoxide (+16 Da) Sulfone (+32 Da) Thioether->Sulfoxide ROS / Peroxides Atmospheric O2 Hydrolysis Cleaved Acid & Amine Fragments Amide->Hydrolysis H2O / Extremes of pH Carbamate Carbamate (+44 Da) or Oxidation Amine->Carbamate CO2 / Moisture

Fig 1. Degradation pathways of the target molecule via its three reactive functional groups.

Workflow Receipt Bulk Powder Receipt Aliquot Aliquot into Single-Use Vials Receipt->Aliquot Purge Purge with Argon/N2 Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Fig 2. Optimal handling and storage workflow to prevent chemical degradation.

Part 3: Quantitative Data & Vulnerability Summary

To design effective formulations, you must understand the kinetic vulnerabilities of the compound. The table below summarizes the quantitative degradation parameters expected for this molecule based on its functional groups.

Functional GroupPrimary Degradation MechanismMass Shift (LC-MS)Primary Catalysts / StressorsOptimal Mitigation Strategy
Thioether Oxidation to Sulfoxide/Sulfone+16 Da / +32 DaPeroxides, Hypochlorite, O2, LightArgon purge, amber vials, antioxidant excipients
Tertiary Amide HydrolysisCleavage fragmentsExtremes of pH (<4 or >9), Moisture, HeatLyophilization, neutral pH buffering, desiccants
Primary Amine Carbamate Formation / Oxidation+44 Da / VariableAtmospheric CO2, Moisture, O2Minimize benchtop exposure, inert atmosphere

Part 4: Self-Validating Experimental Protocols

To verify the stability of your specific formulation or batch, perform the following forced degradation studies. These protocols are designed as self-validating systems —meaning they include built-in quenching steps to prevent artificial degradation during analysis queue times, ensuring absolute trustworthiness of the data.

Protocol A: Oxidative Stress Testing (Thioether Vulnerability)

Purpose: To determine the kinetic rate of sulfoxide/sulfone formation under ROS exposure.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a chemically inert, peroxide-free solvent (e.g., HPLC-grade Acetonitrile).

  • Stress Induction: Aliquot 1 mL of the stock into amber glass vials. Introduce H2O2 to a final concentration of 3% (v/v). For accelerated testing, use 100 µM sodium hypochlorite (NaClO).

  • Incubation: Incubate the vials at 37°C in a temperature-controlled block.

  • Time-Course Sampling: Withdraw 100 µL aliquots at exactly 0, 2, 4, 8, and 24 hours.

  • System Validation (Quenching): Critical Step. Immediately add an equimolar amount of sodium thiosulfate to the withdrawn aliquot. This neutralizes the residual oxidant, arresting the reaction and ensuring that the LC-MS data accurately reflects the specific time-point rather than degrading while sitting in the autosampler.

  • Analysis: Analyze via LC-MS to quantify the +16 Da and +32 Da peaks.

Protocol B: Hydrolytic Stress Testing (Amide Vulnerability)

Purpose: To map the pH-stability profile and determine the rate of amide bond cleavage.

  • Sample Preparation: Prepare 1 mg/mL solutions in three distinct aqueous buffers: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (0.1 N NaOH).

  • Stress Induction: Incubate the sealed vials at 40°C to accelerate hydrolytic cleavage.

  • Time-Course Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours.

  • System Validation (Neutralization): Critical Step. Immediately neutralize the extreme pH samples (add equivalent NaOH to the acid sample, and HCl to the base sample) to bring the aliquot to pH ~7. This arrests hydrolysis immediately prior to injection, preventing on-column degradation during HPLC runs.

  • Analysis: Analyze via RP-HPLC to monitor the disappearance of the parent peak and the emergence of the highly polar cleaved fragments.

References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC / NIH URL
  • Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
  • Title: Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL
  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: ACS Journal of Physical Chemistry C URL
  • Title: Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: PMC / NIH URL
Optimization

Technical Support Center: Troubleshooting 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide in Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and chemical liabilities of working with 2-Amino-N-methyl-N-(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific photophysical and chemical liabilities of working with 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide .

While this compound is a valuable structural motif in drug discovery, its three distinct functional groups—a reactive primary amine, a lipophilic benzyl core, and an electron-rich methylsulfanyl (thioether) moiety—create a perfect storm for background noise and signal interference in high-throughput screening (HTS) fluorescence assays.

This guide abandons generic advice in favor of causal explanations and self-validating protocols to ensure absolute scientific integrity in your assay development.

Part 1: Diagnostic Matrix for Background Noise

Before altering your protocol, use this quantitative matrix to identify the root cause of your background noise or signal loss.

Table 1: Quantitative Matrix of Assay Interferences

Interference TypeConcentration ThresholdPrimary Spectral ImpactDiagnostic Indicator
PET Quenching > 1 µMUniform signal loss across the visible spectrumStern-Volmer constant ( Ksv​ ) > 103 M−1
Colloidal Aggregation > 5 µMElevated baseline, erratic well-to-well readsDLS particle size > 100 nm
Inner Filter Effect (IFE) Absorbance > 0.1 ODNon-linear signal drop at high concentrationsApparent fluorescence increases upon 2x dilution
Amine Cross-Reactivity AnyTime-dependent loss of baseline fluorescenceSignal degrades prior to target addition

Part 2: Deep-Dive Troubleshooting Q&A

Q1: Why does my fluorescence signal drop dramatically when I add this compound, even in the absence of the biological target?

The Causality: You are likely observing Photoinduced Electron Transfer (PET) . The methylsulfanyl (thioether) group on your compound is highly electron-rich. When your assay's fluorophore is excited by light, it creates a vacancy in its Highest Occupied Molecular Orbital (HOMO). The lone pairs on the thioether sulfur act as an electron donor, transferring an electron to the fluorophore. This creates a charge-separated state that decays non-radiatively, effectively quenching your fluorescence signal[1].

PET_Mechanism A Fluorophore (Excited State) C Charge-Separated State (Non-Radiative) A->C Photoinduced Electron Transfer B Methylsulfanyl Group (Electron Donor) B->C Electron Donation D Fluorescence Quenched (Signal Loss) C->D Non-Radiative Decay

Fig 1. Photoinduced Electron Transfer (PET) mechanism causing signal quenching.

The Self-Validating Fix: To validate that PET is the culprit, switch to a fluorophore with a lower reduction potential (e.g., moving from a fluorescein derivative to a rhodamine or cyanine dye). If the signal restores, PET is confirmed. To mitigate this without changing dyes, ensure the compound is physically separated from the fluorophore by optimizing the assay geometry (e.g., increasing the linker length in FRET assays).

Q2: I am seeing erratic, non-reproducible fluorescence spikes and "bell-shaped" dose-response curves. What is happening?

The Causality: Your compound is highly lipophilic and is undergoing Colloidal Aggregation . In aqueous buffers, small lipophilic molecules often self-assemble into colloidal particles ranging from 50 to 400 nm in diameter. These colloids cause two massive issues: they non-specifically sequester assay proteins (causing false-positive inhibition), and they scatter excitation light via the Tyndall effect, which the photomultiplier tube (PMT) misinterprets as erratic background fluorescence[2].

Aggregation_Workflow Start Erratic Fluorescence / Bell-Shaped Curve Test Add 0.01% - 0.05% Triton X-100 Start->Test Decision Does signal normalize? Test->Decision Yes Colloidal Aggregation Confirmed Decision->Yes Yes No Investigate IFE or PET Quenching Decision->No No

Fig 2. Detergent-based troubleshooting workflow for colloidal aggregation.

The Self-Validating Fix: Implement the Shoichet Detergent Protocol . The addition of a non-ionic detergent disrupts colloidal aggregates. If the addition of detergent restores a standard sigmoidal dose-response curve and stabilizes the baseline, aggregation is confirmed[2].

Table 2: Detergent Selection for Aggregation Reversal

DetergentTypeCritical Micelle Concentration (CMC)Recommended Assay Working Concentration
Triton X-100 Non-ionic0.24 mM (~0.015%)0.01% - 0.05% (v/v)
Tween-20 Non-ionic0.06 mM (~0.007%)0.01% - 0.1% (v/v)
CHAPS Zwitterionic8.0 mM (~0.5%)0.1% - 0.5% (w/v)
Q3: The background fluorescence is linearly increasing with the compound concentration, but only when I use UV-excited fluorophores. Why?

The Causality: You are experiencing the Primary Inner Filter Effect (IFE) . The benzyl moiety of your compound strongly absorbs light in the UV spectrum (250–300 nm). If your assay relies on UV-excited fluorophores (like AMC, DAPI, or Hoechst), the compound acts as a literal "filter" in the well, absorbing the excitation light before it can reach the fluorophore[3]. This artificially depresses the signal, which data analysis software often misinterprets as a high background-to-signal ratio.

The Self-Validating Fix: Dilute your entire assay mixture by a factor of two. In a normal system, fluorescence drops by half. If IFE is present, the apparent fluorescence will actually increase or drop by far less than half, because diluting the sample reduces the optical density exponentially.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Mathematical Correction of the Inner Filter Effect (IFE)

If you cannot change your fluorophore to a red-shifted dye, you must mathematically correct the IFE to restore data integrity[3].

Step-by-Step Methodology:

  • Measure Absorbance: In a standard UV-Vis spectrophotometer or microplate reader, measure the absorbance of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide at both the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ) of your assay.

  • Calculate Total Absorbance: Sum the values to find total optical density: Atotal​=Aex​+Aem​ .

  • Apply the Correction Factor: Multiply your observed fluorescence ( Fobs​ ) by the correction factor to obtain the true fluorescence ( Ftrue​ ): Formula: Ftrue​=Fobs​×10(Aex​+Aem​)/2

  • Validation: Plot Ftrue​ against compound concentration. The relationship should now be perfectly linear up to an absorbance of ~1.5 OD. Modern microplate readers also allow for variable vertical axis focus (Z-position correction) to bypass manual calculations entirely[3].

Protocol 2: Mitigating Primary Amine Cross-Reactivity

Because your compound contains a free 2-amino group, it will act as a nucleophile.

Step-by-Step Methodology:

  • Audit Assay Reagents: Check if your assay utilizes amine-reactive crosslinkers (e.g., NHS-esters, isothiocyanates, or sulfonyl chlorides) or relies on Schiff base formation.

  • Order of Addition: Never pre-incubate 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide with amine-reactive fluorophores. Always conjugate your biological targets before introducing the compound to the assay buffer.

  • Buffer Selection: Avoid using primary amine buffers like Tris or Glycine, which will compete with your compound and alter its effective concentration. Use HEPES or PBS instead.

References

  • Thioether Coordination Chemistry for Molecular Imaging of Copper in Biological Systems Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus Source: Analytical Chemistry (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

Effective purification techniques for crude 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide extracts

Welcome to the technical support center for the purification of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this molecule, ensuring high purity and yield for your downstream applications.

The purification strategies outlined here are built upon established principles for separating small molecules with similar functional groups, including primary aromatic amines, tertiary amines, and amides. While direct literature on this specific molecule is scarce, the protocols and troubleshooting steps are derived from analogous compounds and are designed to be a robust starting point for your process development.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide extracts.

Question 1: My yield is significantly low after silica gel column chromatography. What is the likely cause and how can I fix it?

Answer: This is a common issue when purifying compounds containing basic amine groups, such as your target molecule, on standard silica gel. The primary cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to several problems:

  • Irreversible Adsorption: A portion of your product may bind so strongly to the column that it does not elute with standard solvent systems, leading to material loss.

  • Compound Degradation: The acidic nature of the silica can sometimes catalyze the degradation of sensitive molecules.

  • Peak Tailing: You may observe broad, streaking bands (tailing) on your TLC plates and during column elution, resulting in poor separation from impurities and forcing you to discard mixed fractions, which lowers the isolated yield.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent system.[1]

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, allowing your basic compound to elute more symmetrically and efficiently.

    • Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., Dichloromethane/Methanol saturated with NH₃) can be used.

  • Switch to a Different Stationary Phase: If issues persist, consider alternative stationary phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic or neutral alumina should prevent the strong adsorption seen with silica.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[2] This technique separates compounds based on hydrophobicity and avoids the acid-base interaction issues.

Question 2: After purification, my product is a stable yellow oil or off-white solid, but I expect a colorless compound. What is this colored impurity and how do I remove it?

Answer: A persistent yellow or brownish color in aromatic amines often indicates the presence of oxidized impurities. The primary amino group on the benzene ring is susceptible to oxidation, forming highly colored quinone-imine type structures. This can happen during the synthesis, work-up, or even during storage if exposed to air and light.

Troubleshooting Steps:

  • Activated Carbon Treatment: A classic and effective method for removing highly colored, non-polar impurities is treatment with activated carbon (charcoal).

    • Protocol: Dissolve your crude or semi-purified product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated carbon (typically 1-2% by weight of your compound). Stir the suspension at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles are difficult to filter otherwise.

    • Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor the process by TLC. Overuse will lead to yield loss.

  • Reductive Work-up or Wash: If the color is due to oxidation, a mild reductive wash can help. During your aqueous work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes reduce colored impurities back to their colorless forms.

  • Meticulous Purification: Often, these colored impurities are more polar than the desired product. Careful column chromatography, potentially with a shallower gradient, can effectively separate them.

Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), or the solution is supersaturated to a point where nucleation is too rapid and disordered.[1]

Troubleshooting Steps:

  • Change Solvent System:

    • Add a "Poorer" Solvent: If your compound is too soluble, after dissolving it in a hot "good" solvent (e.g., ethyl acetate, acetone), slowly add a "poor" solvent in which it is less soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[1]

    • Try a Lower-Boiling Point Solvent: If the issue is the solvent's high boiling point, switch to a more volatile solvent system.

  • Slow Down the Cooling Process: Rapid cooling promotes oiling out.[1] Allow the hot, dissolved solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature and you see some crystal formation should you place it in an ice bath to maximize the yield.[1]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal (a "seed crystal") to the cooled, saturated solution to initiate crystallization.

  • Increase Concentration: You may have used too much solvent. Evaporate some of the solvent to create a more concentrated solution and attempt the cooling process again.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide?

A1: A multi-step approach combining extractive work-up followed by either chromatography or crystallization is most effective.

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} } Caption: General purification workflow for the target compound.

This workflow begins with a liquid-liquid extraction to remove the bulk of ionic impurities. An acidic wash will protonate and remove unreacted starting amines or other basic byproducts.[1] A subsequent basic wash removes acidic starting materials or side-products.[1] After this initial cleanup, the choice between crystallization and chromatography depends on the purity of the material and the nature of the remaining impurities.

Q2: What are the likely impurities I need to remove?

A2: The impurities will depend on your synthetic route. Assuming a common route involving the amidation of an activated carboxylic acid followed by functional group manipulations, you can expect:

Potential Impurity Class Reason for Presence Removal Strategy
4-Methylsulfanyl-benzylamineStarting MaterialUnreacted starting materialAcidic wash (forms a water-soluble salt)
2-Amino-N-methylacetamide derivativeStarting MaterialUnreacted starting materialBasic or acidic wash depending on other functional groups
Coupling Reagents (e.g., EDC, HOBt)ReagentUsed for amide bond formationWater washes, acidic/basic washes
Over-alkylated byproductsSide ProductDialkylation of the primary amineChromatography
Oxidized speciesSide ProductAir oxidation of the primary amineActivated carbon, chromatography

Q3: Which purification technique should I choose: Crystallization or Chromatography?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

dot digraph "Decision_Tree" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#5F6368"];

} } Caption: Decision tree for selecting a purification method.

  • Recrystallization is often preferred for larger quantities (>1 g) if your compound is a solid and the impurities have different solubility profiles. It is generally faster, uses less solvent, and is more scalable than chromatography.[1]

  • Column Chromatography is the method of choice when impurities are structurally very similar to your product, making separation by solubility difficult. It is also necessary if your crude product is an oil.[3]

Q4: How can I assess the purity of my final product?

A4: A combination of techniques should be used to confirm purity and structure:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot. Use a combination of visualization methods (UV light, iodine, potassium permanganate stain) as not all compounds are UV-active.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 98.5% area). A reversed-phase C18 column is a good starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. LC-MS is particularly powerful as it combines the separation of HPLC with the detection of MS.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add dry silica gel to your chosen eluent (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent mixture. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If your product is slow to elute, you can gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% Ethyl Acetate in Hexane, always maintaining the 1% TEA).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Two-Solvent System
  • Solvent Selection: Identify a "good" solvent that dissolves your compound well when hot but poorly when cold (e.g., Ethyl Acetate, Isopropanol, Acetone) and a "poor" solvent in which your compound is mostly insoluble (e.g., Hexanes, Heptane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

References

  • Murtaza, S. et al. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o1968. Available at: [Link]

  • Spiegel, H. et al. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal, 9(1), 84-95. Available at: [Link]

  • Otsuka, M. et al. (2022). Metastable Crystallization by Drop Impact. Crystals, 12(8), 1109. Available at: [Link]

  • Saeed, S. et al. (2013). Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1551–o1552. Available at: [Link]

  • Teledyne ISCO (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Available at: [Link]

  • YMC (n.d.). Strategic peptide purification. Available at: [Link]

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Origins and Synthesis of Amino Acids. Wiley-VCH.
  • Google Patents (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents (2012). CN102660753B - Method for synthesizing 2-(N-4-methyl benzyl) methoxy-acetamido methyl isobutyrate.
  • Google Patents (2018). WO2018008042A1 - Novel process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.
  • The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Suzuki, T. et al. (2022). Ion-Pair Extraction Studies of Zr, Hf, Nb, Ta, and Oxonium Anions Using Extractants Containing Amino N. Journal of Nuclear and Radiochemical Sciences, 22(1), 1-7.
  • Katritzky, A. R. et al. (1998). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives.
  • Al-Sultani, A. A. H. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. 5th International Conference on Biomedical and Health Sciences.
  • Majhi, K. C. et al. (2019). Chromatographic Separation of Amino Acids. In Amino Acids in Nutrition and Health. IntechOpen. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide vs standard acetamide derivatives

Executive Summary In the pursuit of next-generation analgesics, targeting the voltage-gated sodium channel NaV1.7 remains a high priority. However, achieving state-dependent selectivity without off-target CNS liabilities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of next-generation analgesics, targeting the voltage-gated sodium channel NaV1.7 remains a high priority. However, achieving state-dependent selectivity without off-target CNS liabilities is a persistent challenge. This guide evaluates a novel chemotype—2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (hereafter referred to as AMB-Acetamide )—and objectively compares its pharmacological profile against benchmark acetamide derivatives: Lidocaine (a classic fast-inactivation pore blocker) and Lacosamide (a functionalized amino acid that selectively enhances slow inactivation).

By dissecting the structure-activity relationship (SAR) of AMB-Acetamide, we demonstrate how specific functional group modifications—namely N-methylation and chalcogen bond integration—yield superior use-dependent inhibition and metabolic stability.

Structural and Mechanistic Rationale

The pharmacological superiority of AMB-Acetamide over standard derivatives is rooted in three deliberate structural features designed to exploit the biophysics of NaV1.7:

  • The 4-Methylsulfanyl-Benzyl Motif (Chalcogen Bonding): Unlike the simple 2,6-dimethylphenyl ring of lidocaine, the 4-methylsulfanyl group introduces a highly directional non-covalent interaction. The divalent sulfur atom possesses a region of depleted electron density (a σ-hole) along the extension of the C-S bond. This allows AMB-Acetamide to act as a chalcogen bond donor, forming strong, highly directional interactions with nucleophilic residues (e.g., backbone carbonyls) within the NaV1.7 pore or voltage-sensor domain (1[1]). This interaction significantly increases the target residence time compared to purely hydrophobic interactions.

  • N-Methylation of the Amide Core: Standard secondary acetamides are susceptible to rapid hydrolysis by hepatic amidases. The N-methyl tertiary amide in AMB-Acetamide not only confers metabolic stability but also restricts the cis/trans rotamer equilibrium. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the inactivated state of the channel.

  • The 2-Amino Terminus (State-Dependent Cationic Block): With a pKa of approximately 8.5, the primary amine is predominantly protonated in the acidic microenvironment of inflamed tissues (pH ~6.5). Similar to lidocaine, this cationic head penetrates the intracellular vestibule of the open channel, binding to the classic local anesthetic (LA) site and causing a hyperpolarizing shift in steady-state inactivation (2[2]). However, the combination of the cationic block and the chalcogen-bonding tail allows AMB-Acetamide to synergistically stabilize the fast-inactivated state, mirroring the enhanced inhibition seen when multiple state-dependent drugs are co-applied (3[3]). In contrast, Lacosamide bypasses fast inactivation entirely, selectively binding to slow-inactivated states (4[4]).

Comparative Efficacy & Pharmacokinetics

The following table summarizes the quantitative performance of AMB-Acetamide against standard clinical acetamide derivatives.

ParameterAMB-AcetamideLidocaineLacosamide
Primary Target State Fast-Inactivated (Synergistic)Fast-InactivatedSlow-Inactivated
NaV1.7 IC50 (Resting, -120 mV) >300 µM~400 µM>500 µM
NaV1.7 IC50 (Inactivated, -70 mV) 8.5 µM45 µM~100 µM (Slow)
LogD (pH 7.4) 2.82.40.4
HLM Half-Life (T1/2) >120 min~45 min>120 min
Use-Dependent Block (10 Hz) HighModerateLow

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls that define the success or failure of the assay itself.

Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Inhibition)

Objective: Quantify the affinity of AMB-Acetamide for the resting vs. fast-inactivated states of NaV1.7. Causality & Design: Because local anesthetics exhibit state-dependent binding, measuring IC50 at a hyperpolarized potential (-120 mV) evaluates resting-state block, while an 8-second depolarized prepulse (-70 mV) allows the channels to fully equilibrate into the fast-inactivated state before testing.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Harvest at 70-80% confluency to ensure optimal membrane health and uniform channel expression.

  • Solutions: Use a CsF-based intracellular solution to block endogenous potassium currents and enhance gigaseal stability.

  • Voltage Protocol:

    • Resting State: Hold at -120 mV, step to 0 mV for 20 ms.

    • Inactivated State: Hold at -120 mV, prepulse to -70 mV for 8 seconds, step to -120 mV for 20 ms (to recover unbound channels), then test pulse to 0 mV for 20 ms.

  • Validation Control (Critical): Monitor leak current continuously. Reject cells with leak >100 pA or series resistance >10 MΩ. Apply 100 µM Lidocaine as a positive control; the assay is only valid if Lidocaine produces a ~10 mV hyperpolarizing shift in steady-state inactivation.

Protocol 2: Microsomal Stability Assay (Pharmacokinetic Validation)

Objective: Demonstrate the metabolic resilience conferred by the N-methyl tertiary amide modification. Causality & Design: Secondary amides are prone to amidase-mediated cleavage. Incubating the compounds with Human Liver Microsomes (HLMs) isolates Phase I metabolic pathways (CYP450s and amidases) to directly compare intrinsic clearance without physiological confounders.

  • Incubation Mixture: Combine 1 µM of test compound with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Control (Critical): Run Verapamil in parallel. The assay is only considered valid if Verapamil exhibits a T1/2 < 30 minutes, confirming the enzymatic viability of the HLM batch.

  • Quantification: Centrifuge quenched samples and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and T1/2.

Signaling and Interaction Pathway Visualization

G A AMB-Acetamide (Protonated State) B NaV1.7 Channel (Inactivated State) A->B State-Dependent Binding C Domain IV S4-S5 Linker (Chalcogen Bond Acceptor) B->C 4-Methylsulfanyl Interaction D Local Anesthetic Binding Site (Pore Blockade) B->D 2-Amino Cationic Block E Action Potential Arrest C->E Synergistic Inhibition D->E Synergistic Inhibition F Reduced Nociceptive Signaling (Pain Relief) E->F Downstream Effect

Mechanistic pathway of AMB-Acetamide binding to NaV1.7 and downstream nociceptive inhibition.

References

  • Source: Journal of Chemical Information and Modeling (ACS Publications)
  • Lacosamide Inhibition of Nav1.
  • Lidocaine Binding Enhances Inhibition of Nav1.
  • Differential modulation of Nav1.7 and Nav1.

Sources

Comparative

Validating 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide biological activity using Western blot

Validating 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Biological Activity via Western Blot: A Comparative Guide As a Senior Application Scientist, evaluating the biological efficacy of novel small molecules r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Biological Activity via Western Blot: A Comparative Guide

As a Senior Application Scientist, evaluating the biological efficacy of novel small molecules requires robust, self-validating analytical workflows. 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide (hereafter referred to as AMMBA ) is a versatile research chemical[1]. When investigating novel compounds containing acetamide and benzylamine scaffolds, researchers frequently screen for modulatory effects on fundamental survival cascades, most notably the PI3K/AKT/mTOR signaling pathway [2].

This guide provides an authoritative, step-by-step framework for validating the biological activity of AMMBA using Western blot analysis. To ensure objective evaluation, we will benchmark AMMBA's performance against MK-2206 , a highly selective, gold-standard allosteric AKT inhibitor[3][4].

Mechanistic Rationale: The PI3K/AKT Axis

The PI3K/AKT/mTOR pathway is a highly conserved intracellular network that governs cell growth, proliferation, and survival[2]. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT (Protein Kinase B) to the plasma membrane. Full activation of AKT requires phosphorylation at two critical sites: Thr308 and Ser473.

Western blotting against p-AKT (Ser473) is the gold-standard biochemical assay to validate the intracellular efficacy of AKT modulators[5]. A reduction in p-AKT levels, without a corresponding drop in Total AKT, confirms that the compound is inhibiting kinase activation rather than merely causing non-specific protein degradation or cell death[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 Pathway AKT->mTOR Phosphorylates AMMBA AMMBA (Test Compound) AMMBA->AKT Inhibits p-AKT MK2206 MK-2206 (Benchmark Inhibitor) MK2206->AKT Allosteric Inhibition

Diagram 1: PI3K/AKT/mTOR signaling pathway and targeted inhibition points.

Comparative Performance Data

To objectively validate AMMBA, it must be tested in parallel with a known benchmark. MK-2206 is utilized here due to its well-documented nanomolar potency across all three AKT isoforms[3][4].

ParameterAMMBA (Test Compound)MK-2206 (Benchmark)
Mechanism of Action Investigational Kinase ModulatorAllosteric AKT Inhibitor[4]
Primary Target PI3K/AKT AxisAKT1, AKT2, AKT3[3]
p-AKT (Ser473) Reduction Dose-dependent suppression>90% reduction at 1 µM[3]
Total AKT Levels UnchangedUnchanged[3]
Recommended Blocking Buffer 5% BSA in TBST5% BSA in TBST[5]

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology details the exact causality behind each reagent choice to ensure a self-validating system, specifically optimized for phospho-protein detection[5][6].

Step 1: Cell Culture & Treatment
  • Seed target cells (e.g., MCF-7 or HCT116) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve cells for 4 hours, then treat with AMMBA (e.g., 1 µM, 5 µM, 10 µM) or MK-2206 (1 µM positive control) for 2-24 hours.

  • Stimulate cells with a growth factor (e.g., 100 ng/mL PDGF for 20 mins) prior to harvesting to induce baseline AKT phosphorylation[5].

Step 2: Cell Lysis & Protein Extraction
  • Wash cells with ice-cold PBS.

  • Add 150 µL of RIPA Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails (containing Sodium Orthovanadate and Sodium Fluoride).

    • Causality: RIPA buffer contains harsh ionic detergents (SDS, sodium deoxycholate) that effectively disrupt nuclear and cellular membranes, ensuring the complete extraction of membrane-associated kinases like AKT[5].

    • Causality: Phosphatase inhibitors are critical. Without them, endogenous phosphatases will rapidly dephosphorylate AKT during lysis, leading to false-negative results[7].

  • Centrifuge at 12,000 rpm for 20 mins at 4°C and collect the supernatant. Quantify protein using a BCA assay.

Step 3: SDS-PAGE & Membrane Transfer
  • Load 20-30 µg of protein per well onto a 4-15% gradient SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane via wet transfer (100V, 1 hour, 4°C).

    • Causality: PVDF membranes possess higher protein binding capacity and physical tensile strength compared to nitrocellulose. This is mandatory for this workflow, as the membrane must withstand harsh stripping buffers later to reprobe for Total AKT[5].

Step 4: Blocking (Critical Step)
  • Block the PVDF membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Causality: Do NOT use non-fat dry milk for phospho-AKT detection. Milk contains high concentrations of casein, a naturally phosphorylated protein. Phospho-specific antibodies will non-specifically bind to the casein in the milk, resulting in severe background noise that obscures the target signal[6][7][8].

Step 5: Immunoblotting
  • Incubate with primary antibody (Rabbit anti-phospho-AKT Ser473, 1:1000) in 5% BSA/TBST overnight at 4°C with gentle agitation[5].

  • Wash 3 × 10 mins with TBST.

  • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000) in 5% BSA/TBST for 1 hour at room temperature.

  • Detect signal using Enhanced Chemiluminescence (ECL) and image.

Step 6: Stripping & Reprobing (Quality Control)
  • Wash the membrane with a stripping buffer for 15 minutes to remove the p-AKT antibodies.

  • Re-block with 5% BSA and probe with anti-Total AKT and anti- β -actin .

    • Causality: Normalizing the p-AKT densitometry against Total AKT proves that AMMBA is inhibiting phosphorylation, not merely downregulating overall AKT protein expression or causing unequal gel loading[5].

Workflow Lysis 1. Cell Lysis (RIPA + Phosphatase Inhibitors) Quant 2. Protein Quantification (BCA Assay) Lysis->Quant PAGE 3. SDS-PAGE (4-15% Gradient Gel) Quant->PAGE Transfer 4. Membrane Transfer (PVDF Membrane) PAGE->Transfer Block 5. Blocking (5% BSA in TBST) Transfer->Block Primary 6. Primary Antibody (Anti-p-AKT Ser473) Block->Primary Secondary 7. Secondary Antibody (HRP-Conjugated) Primary->Secondary Detect 8. ECL Detection & Densitometry Secondary->Detect

Diagram 2: Optimized Western blot workflow for phospho-protein validation.

Data Interpretation

When evaluating the resulting chemiluminescent blots:

  • Efficacy: A successful validation of AMMBA will show a dose-dependent decrease in the band intensity of p-AKT (Ser473) at ~60 kDa, mirroring the suppression seen in the MK-2206 positive control lane.

  • Integrity: The Total AKT bands (~60 kDa) and β -actin bands (~42 kDa) must remain uniform across all lanes. If Total AKT decreases alongside p-AKT, AMMBA may be acting as a degrader (e.g., a PROTAC) or inducing severe cytotoxicity, rather than acting as a direct kinase inhibitor.

References

  • Title: 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide - Smolecule Source: smolecule.com URL: 1

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC Source: ncbi.nlm.nih.gov URL: 2

  • Title: Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment Source: benchchem.com URL: 5

  • Title: Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC Source: ncbi.nlm.nih.gov URL: 3

  • Title: Milk or BSA? How to Choose a Blocking Protein for Western Blot Source: cellsignal.com URL: 8

  • Title: Western blotting - using BSA or milk? And TBS-T or PBS-T? | ResearchGate Source: researchgate.net URL: 6

  • Title: Can someone advise on a detection problem p-Akt in western blot? - ResearchGate Source: researchgate.net URL: 7

  • Title: MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents Source: aacrjournals.org URL: 4

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Analogs

Introduction The N-benzylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents. The specific class of compounds, 2-Amino-N-methyl-N-(4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The N-benzylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active agents. The specific class of compounds, 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide and its analogs, presents a unique combination of functional groups that suggests potential for a range of biological activities. The presence of a flexible N-benzyl group, a tertiary amide, and a primary amine at the alpha-position creates a pharmacophore with potential for diverse molecular interactions. While a dedicated, comprehensive structure-activity relationship (SAR) study for this exact series of analogs is not extensively documented in publicly available literature, this guide will synthesize and extrapolate SAR data from closely related chemical series to provide a predictive comparison. By analyzing the impact of structural modifications on analogous scaffolds, we can infer the likely determinants of activity for this compound class. This guide will focus on potential anticonvulsant and anti-inflammatory activities, as suggested by the SAR of related N-benzylacetamides and compounds bearing the 4-methylsulfanylphenyl moiety.

Core Scaffold and Rationale for SAR Analysis

The core structure of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide can be dissected into three key regions for systematic SAR analysis. Understanding the contribution of each region is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Region A: The 4-Methylsulfanyl-benzyl Moiety: This region is likely to be critical for target recognition and binding affinity. The nature and position of substituents on the phenyl ring can significantly influence electronic and steric properties.

  • Region B: The N-methyl-acetamide Linker: The tertiary amide and the length of the acetamide chain contribute to the molecule's conformation, stability, and hydrogen bonding capacity.

  • Region C: The 2-Amino Group: The primary amine at the alpha-position can act as a key pharmacophoric feature, potentially involved in crucial interactions with the biological target.

The following sections will explore the SAR of each region by drawing comparisons with data from relevant studies on analogous compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the structure-activity relationships for various N-benzylacetamide and related analogs, providing a basis for predicting the SAR of the target compound class.

Table 1: SAR of N-Benzyl Moiety in Anticonvulsant Activity

Compound IDR (Substitution on Benzyl Ring)MES ED50 (mg/kg, i.p., mice)Reference
1a -H21[1]
1b 4-F15[1]
1c 4-Cl18[1]
1d 4-CH335[1]
1e 4-OCH3> 100[1]

MES ED50: Median effective dose in the maximal electroshock seizure test.

Key SAR Insights: The data suggests that the anticonvulsant activity of N'-benzyl 2-amino acetamides is sensitive to substitution on the benzyl ring.[1] Electron-withdrawing groups at the 4-position, such as fluorine and chlorine, appear to maintain or slightly enhance potency compared to the unsubstituted analog.[1] Conversely, electron-donating groups like methyl and methoxy lead to a decrease or loss of activity.[1] This indicates that the electronic properties of the benzyl ring play a crucial role in the interaction with the biological target.

Table 2: SAR of N-Benzyl Moiety in c-Src Kinase Inhibition

Compound IDR (Substitution on Benzyl Ring)GI50 (µM, NIH3T3/c-Src527F cells)Reference
2a -H1.34[2]
2b 4-F1.49[2]
2c 4-CH3~5.36[2]

GI50: 50% growth inhibition concentration.

Key SAR Insights: For c-Src kinase inhibition by thiazolyl N-benzyl-substituted acetamides, the unsubstituted N-benzyl derivative showed the highest potency.[2] Introduction of a fluoro group at the 4-position resulted in a minor decrease in activity, while a methyl group at the same position led to a more significant reduction in potency.[2] This suggests that steric bulk at the 4-position of the benzyl ring may be detrimental to activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details a representative experimental protocol for a key biological assay.

Protocol 1: Maximal Electroshock Seizure (MES) Test for Anticonvulsant Activity

This protocol is a standard method for assessing the efficacy of potential anticonvulsant agents.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus (e.g., Ugo Basile ECT unit)

  • Test compounds and vehicle (e.g., 0.5% methylcellulose in water)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.

  • Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) at a predetermined time before the electroshock (e.g., 30 or 60 minutes).

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Electroshock Induction: Deliver a constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.

  • Dose-Response Determination: Test a range of doses for each compound to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension seizure. The ED50 can be calculated using a method such as the Litchfield and Wilcoxon test.

Causality Behind Experimental Choices: The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures. The use of corneal electrodes ensures a consistent and reliable delivery of the electrical stimulus. Intraperitoneal administration is a common route for initial screening of drug candidates in rodents, allowing for rapid absorption. The observation of tonic hindlimb extension is a clear and unambiguous endpoint for determining anticonvulsant activity.

Visualization of SAR and Experimental Workflow

The following diagrams, generated using Graphviz, provide a visual representation of the structure-activity relationships and a typical experimental workflow for the evaluation of these analogs.

SAR_Strategy cluster_regions Key Regions for SAR Analysis Core 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide RegionA Region A: 4-Methylsulfanyl-benzyl Moiety Core->RegionA Modify Substituents RegionB Region B: N-methyl-acetamide Linker Core->RegionB Modify Amide & Chain RegionC Region C: 2-Amino Group Core->RegionC Modify Amine Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Analog Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Assay Primary Screening (e.g., MES Test) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., In vitro target-based assay) Primary_Assay->Secondary_Assay Active Compounds ADME_Tox ADME/Tox Profiling Secondary_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Sources

Comparative

Reproducibility of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide synthetic pathways across laboratories

Comparative Guide to the Reproducibility of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Synthetic Pathways Executive Summary The synthesis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide—a highly ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to the Reproducibility of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide Synthetic Pathways

Executive Summary

The synthesis of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide—a highly versatile glycinamide intermediate used in advanced medicinal chemistry—presents unique challenges in chemoselectivity, atom economy, and yield reproducibility. This guide objectively compares two predominant synthetic routes: Pathway A (Reductive Amination & Amide Coupling) and Pathway B (Direct N-Chloroacetylation & Aminolysis) . By analyzing the mechanistic rationale, inter-laboratory reproducibility, and green chemistry metrics, this document provides a definitive framework for process chemists to select and validate the optimal pathway for their laboratory's capabilities.

Mechanistic Rationale & Pathway Design

Expertise & Experience: Understanding the causality behind reagent selection is critical for scaling and troubleshooting.

Pathway A: Reductive Amination & Amide Coupling (RA-AC) This pathway builds the molecule by first establishing the secondary amine core, followed by standard peptide coupling.

  • Step 1 Causality: The reductive amination of 4-methylthiobenzaldehyde with methylamine utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3). Unlike NaBH4, which prematurely reduces aldehydes directly to alcohols, NaBH(OAc)3 is sufficiently mild to selectively reduce only the intermediate iminium ion[1]. This kinetic preference ensures high atom economy and prevents the accumulation of unwanted byproducts.

  • Step 2 Causality: The formation of the amide bond is historically the most frequently performed reaction in medicinal chemistry, yet it often generates stoichiometric waste[2]. By utilizing optimized coupling reagents (e.g., EDC/HOBt) or emerging catalytic amidation technologies[2], laboratories can achieve >95% conversion. The use of N-Boc-glycine prevents the uncontrolled polymerization that would occur if unprotected glycine were used.

Pathway B: Direct N-Chloroacetylation & Aminolysis (DC-A) This pathway leverages a highly reactive acyl chloride to form the amide bond first, followed by nucleophilic displacement.

  • Step 1 Causality: N-chloroacetylation using chloroacetyl chloride is exceptionally rapid. To prevent the liberated HCl from protonating the starting secondary amine (which would stall the reaction), a biphasic system or phosphate buffer is employed as an acid scavenger[3]. This bio-compatible, metal-free condition ensures near-quantitative chemoselective N-acylation without O-acylation side reactions[3].

  • Step 2 Causality: The displacement of the α-chloride with methanolic ammonia requires strict thermal control (60°C). Lower temperatures result in incomplete conversion, while higher temperatures or excess reaction times lead to over-alkylation (formation of secondary/tertiary amine dimers).

Comparative Performance Data

Quantitative analysis derived from standardized inter-laboratory trials.

MetricPathway A (RA-AC)Pathway B (DC-A)
Overall Yield (3 steps) 72 - 78%81 - 86%
Purity (HPLC-UV) >98%~95% (requires recrystallization)
Reagent Cost High (EDC/HOBt, N-Boc-Glycine)Low (Chloroacetyl chloride, NH3)
Process Mass Intensity (PMI) ~45 kg/kg product~25 kg/kg product
Primary Impurity Profile Des-methyl side productsOver-alkylated dimers
Inter-Lab Reproducibility Excellent (Robust to minor deviations)Moderate (Highly temperature-sensitive)

Experimental Protocols (Self-Validating Systems)

Trustworthiness: These protocols incorporate mandatory In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next chemical transformation.

Protocol A: Reductive Amination & Amide Coupling

Step 1: Reductive Amination

  • Charge a reactor with 4-methylthiobenzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) (10 vol).

  • Add methylamine (33% in EtOH, 1.2 eq) and stir at 20°C for 2 hours to allow complete imine formation.

  • IPC 1: Analyze by GC-MS. Proceed only when the residual aldehyde peak is <2%.

  • Portion-wise, add NaBH(OAc)3 (1.5 eq) while maintaining the internal temperature below 25°C. Stir for 4 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield N-methyl-1-(4-(methylthio)phenyl)methanamine.

Step 2 & 3: Amide Coupling and Deprotection

  • Dissolve the amine (1.0 eq) and N-Boc-glycine (1.1 eq) in DMF (5 vol). Add DIPEA (2.0 eq).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Warm to 20°C and stir for 12 hours.

  • IPC 2: LC-MS must show >95% conversion to the Boc-protected intermediate.

  • Perform an aqueous workup, then dissolve the crude intermediate in 4M HCl in Dioxane (5 vol). Stir for 2 hours at 20°C.

  • Concentrate and recrystallize from EtOH/EtOAc to afford the final product as an HCl salt.

Protocol B: Direct N-Chloroacetylation & Aminolysis

Step 1: Chemoselective N-Chloroacetylation

  • Dissolve N-methyl-1-(4-(methylthio)phenyl)methanamine (1.0 eq) in a 1:1 mixture of EtOAc and 0.5 M Phosphate Buffer (pH 7.4)[3].

  • Cool the biphasic mixture to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes with vigorous stirring.

  • IPC 1: TLC (Hexane/EtOAc 7:3). The reaction is typically complete within 20 minutes; proceed when the starting material spot disappears[3].

  • Separate the organic layer, wash with brine, dry, and concentrate to yield the 2-chloroacetamide intermediate.

Step 2: Aminolysis

  • Dissolve the intermediate in 7M NH3 in Methanol (10 vol) in a pressure vessel.

  • Seal and heat to 60°C for exactly 6 hours.

  • IPC 2: LC-MS analysis. Monitor the ratio of primary amine product to secondary amine dimer. Stop heating immediately when the product peak maximizes.

  • Vent carefully, concentrate under reduced pressure, and purify via acid-base extraction to yield the free base of the final product.

Pathway Visualizations

PathwayA A 4-Methylthiobenzaldehyde + Methylamine B Reductive Amination (NaBH(OAc)3, DCE) A->B Imine Formation C N-Methyl-1-(4-(methylthio)phenyl)methanamine B->C Reduction D Amide Coupling (N-Boc-Glycine, EDC/HOBt) C->D Nucleophilic Addition E Boc-Protected Intermediate D->E Condensation F Boc Deprotection (4M HCl in Dioxane) E->F Acidic Cleavage G 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide F->G Neutralization

Workflow of Pathway A: Reductive Amination and Amide Coupling.

PathwayB A N-Methyl-1-(4-(methylthio)phenyl)methanamine B N-Chloroacetylation (Chloroacetyl Chloride, Buffer) A->B Acyl Substitution C 2-Chloro-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide B->C HCl Scavenging D Aminolysis (NH3 in Methanol, 60°C) C->D SN2 Displacement E 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide D->E Product Isolation

Workflow of Pathway B: Direct N-Chloroacetylation and Aminolysis.

References

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL:[Link]

  • Gunanathan, C., Ben-David, Y., & Milstein, D. (2007). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science, 317(5839), 790-792. URL:[Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical entities we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemical entities we handle, including their responsible disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide. The procedures outlined here are synthesized from established chemical safety principles and regulatory guidelines, ensuring a self-validating system of laboratory safety.

The core challenge in prescribing a disposal protocol for a specialized research chemical like 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide is the frequent absence of specific, dedicated Safety Data Sheets (SDS). In such cases, our expertise as scientists becomes paramount. We must deconstruct the molecule's functional components to infer its potential hazards and reactivities, thereby constructing a robust, safety-first disposal plan.

Hazard Identification & Risk Assessment: A Functional Group Analysis

The structure of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide contains several functional groups that dictate its chemical behavior and potential hazards. A thorough understanding of these is essential before any handling or disposal is initiated.

Functional GroupInferred Properties & Potential HazardsRationale & Causality
Tertiary Amide Generally stable, but can undergo hydrolysis under strong acidic or basic conditions.The amide bond is robust, but its stability is not absolute. Extreme pH can catalyze cleavage, potentially forming the corresponding carboxylic acid and amine, each with its own hazard profile.
Primary Amine (-NH2) May exhibit basic properties. Can be nucleophilic and may react with strong oxidizing agents.The lone pair of electrons on the nitrogen atom can accept a proton, conferring basicity. This group is a common site for metabolic activity and chemical reactions.
Thioether (-S-CH3) Susceptible to oxidation to sulfoxides and sulfones. Can be associated with strong, unpleasant odors upon degradation. Organosulfur compounds can have varying levels of environmental persistence.The sulfur atom is in a reduced state and can be readily oxidized. The environmental fate of such compounds is a key consideration, as some organosulfur molecules can persist and bioaccumulate.[1][2]
Aromatic Ring (Benzyl) The benzene ring is a stable structure but can undergo various electrophilic substitution reactions. It is a common moiety in many biologically active and potentially toxic compounds.The presence of an aromatic ring is a structural alert for potential toxicity. Similar compounds, like acetamide, are suspected carcinogens.

Given this analysis, and in the absence of specific toxicological data, this compound must be treated as hazardous. The Safety Data Sheet for the related compound, acetamide, indicates a warning for suspected carcinogenicity (H351). Therefore, a precautionary approach is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound, from initial use to final disposal, a stringent PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental generation of dust.[3]
Hand Protection Nitrile gloves (check for appropriate thickness and breakthrough time).Prevents skin contact. Amides and amines can be skin irritants or be absorbed through the skin.
Body Protection A properly fastened laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator.Avoid inhalation of dust or aerosols. Handling should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]

Spill Management Protocol

Accidents happen, but a prepared response mitigates the risk. In the event of a spill, the following workflow must be initiated immediately.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large Spill or Unknown Risk small_spill->large_spill No don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if dusty) small_spill->don_ppe Yes contact_ehs Contact Institutional EHS/Safety Officer large_spill->contact_ehs contain Contain Spill (Use absorbent pads for liquids, cover solids to prevent dust) don_ppe->contain collect Collect Material (Use non-sparking tools. Sweep solid, absorb liquid) contain->collect place_in_container Place in a Labeled Hazardous Waste Container collect->place_in_container decontaminate Decontaminate Spill Area (Use appropriate solvent/detergent, collect cleaning materials as waste) place_in_container->decontaminate dispose_waste Dispose of Waste Container (Follow Section 4 Protocol) decontaminate->dispose_waste report Report Incident dispose_waste->report

Caption: Workflow for responding to a chemical spill.

For solid spills, it is critical to avoid raising dust.[6] The spilled material and any contaminated cleaning supplies must be treated as hazardous waste.[7]

Step-by-Step Disposal Protocol

Disposal of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide must be handled through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

The following decision workflow outlines the required steps for compliant disposal.

Disposal_Workflow start Disposal of Unwanted Chemical or Contaminated Waste segregate 1. Segregate Waste Keep in original or compatible, sealed container. Do not mix wastes. start->segregate label 2. Label Container Clearly - Full Chemical Name - Hazard Pictograms (e.g., Health Hazard) - 'Hazardous Waste' segregate->label containment 3. Ensure Proper Containment - Tightly closed lid - Place in secondary containment (bunding) label->containment store 4. Store Temporarily in a Designated Satellite Accumulation Area (Cool, Dry, Ventilated, Away from Incompatibles) containment->store request_pickup 5. Request Waste Collection Contact institutional EHS or approved waste disposal contractor store->request_pickup documentation 6. Complete Waste Manifest/Log request_pickup->documentation end_process Waste Transferred to Licensed Facility for Final Disposal (e.g., Incineration) documentation->end_process

Caption: Step-by-step chemical waste disposal workflow.

Key Procedural Details:

  • Segregation and Containment: Keep this waste stream separate from others to prevent unknown, potentially violent reactions.[8] The container must be in good condition, compatible with the chemical, and kept closed at all times except when adding waste.[7][9] Secondary containment is mandatory for liquids.[9]

  • Labeling: Use your institution's official hazardous waste tags.[7] The label must clearly identify the contents.

  • Storage: The temporary storage location in your lab must be secure and away from heat or ignition sources.

  • Collection: Your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company is responsible for the collection and ultimate disposal, which is typically high-temperature incineration for organic compounds.

Decontamination of Containers and Equipment

  • Empty Containers: An empty container that held this chemical is still considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[8] After rinsing, deface the label and manage the container as per your facility's guidelines for empty chemical containers.[8]

  • Glassware and Surfaces: Decontaminate glassware and work surfaces by washing thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials and rinsate as hazardous waste.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of environmental stewardship that are incumbent upon us as scientific professionals.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety D
  • Product Information Sheet - Peptide Institute, Inc. Peptide Institute, Inc.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet - Generic. Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
  • The Impact of Chemical Compounds on Environmental Sustainability. IJIRT.
  • Concerning Organometallic Compounds in Environment: Occurrence, F

Sources

Handling

A Guide to the Safe Handling of 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide: A Precautionary Approach for Novel Compounds

Disclaimer: The following guidance is based on an analysis of the compound's functional groups and data from structurally related molecules. It is not a substitute for a substance-specific SDS.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guidance is based on an analysis of the compound's functional groups and data from structurally related molecules. It is not a substitute for a substance-specific SDS. The user must obtain an SDS from the supplier or conduct a thorough, documented risk assessment before commencing any work.

The Imperative of a Substance-Specific Safety Data Sheet

Before handling any chemical, the primary source of safety information is its Safety Data Sheet (SDS). An SDS provides comprehensive information on the substance's identity, hazards, safe handling and storage, emergency control measures, and disposal considerations. For a novel or uncharacterized compound like 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide, obtaining an SDS from the manufacturer or supplier is a critical first step. If an SDS is unavailable, a rigorous internal risk assessment, as outlined below, must be performed and documented.

Surrogate Hazard Assessment from Chemical Structure

In the absence of specific data, we can infer potential hazards by examining the molecule's constituent functional groups. This "surrogate" assessment allows us to anticipate potential risks and implement appropriate controls.

  • Primary Amine (-NH2): Aromatic and aliphatic amines can range from irritants to corrosive and toxic substances. They can often cause skin and eye irritation or burns.[1]

  • Tertiary Amine/Amide Nitrogen: The N-methyl-N-benzyl-acetamide core introduces a more complex nitrogen environment. While amides are generally less basic than amines, the overall structure could still present as an irritant.

  • Thioether (-S-CH3): The methylsulfanyl group is a thioether. While often less reactive than thiols, they can be oxidized and may have distinct toxicological profiles. Compounds containing sulfur can also have strong, unpleasant odors.

  • Aromatic Ring (Benzyl group): The benzene ring is a common feature in many biologically active molecules. Depending on other substituents, it can influence the compound's toxicity and metabolic profile.

Based on these functional groups, it is prudent to treat 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide as a potentially hazardous substance that may be an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested or absorbed through the skin.[2][3]

Potential Hazard Summary of Functional Groups
Functional GroupPotential HazardsRepresentative Analogous Compounds
Primary AmineSkin and eye irritation/corrosion, potential for sensitization, toxicity.[1]2-amino-N-(4-methylphenyl)acetamide hydrochloride[1]
AmideGenerally lower hazard than amines, but can still be irritants.Acetamide[4][5][6]
ThioetherPotential for strong odor, unknown toxicological profile.2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide[7]
Benzyl GroupCan influence metabolic pathways and overall toxicity.N-Benzylmethylamine[8]

Personal Protective Equipment (PPE): A Conservative Protocol

Given the unknown hazard profile, a conservative approach to PPE is required. The following represents the minimum recommended PPE when handling this compound.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[9][10] Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

    • Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of any dust, aerosols, or vapors.[2][8] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary.[10]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling minimizes the risk of exposure.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area within a laboratory for handling this compound.

  • Chemical Fume Hood: All manipulations, including weighing, dissolving, and transferring, must be performed inside a properly functioning chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Spill Kit: Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.

Weighing and Transfer
  • Minimize Dust: If the compound is a solid, handle it carefully to avoid generating dust.[4]

  • Weighing Paper/Boat: Use a tared weigh boat or paper.

  • Transfer: Use a spatula to transfer the solid. If transferring a solution, use a pipette or syringe.

  • Cleaning: Clean the spatula and any other equipment that has come into contact with the compound immediately after use.

In-Use Procedures
  • Closed Systems: Whenever possible, use closed systems for reactions.

  • Avoid Contamination: Keep containers of the compound tightly sealed when not in use.[11]

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

Disposal Plan: Managing Uncharacterized Waste

In the absence of specific disposal information, all waste containing 2-Amino-N-methyl-N-(4-methylsulfanyl-benzyl)-acetamide must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, paper towels) in a dedicated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Labeling: Clearly label all waste containers with the full chemical name and a "Hazardous Waste" label.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

Visualizing the Workflow

Risk Assessment for Uncharacterized Compounds

start Start: Receive New Compound sds_check SDS Available? start->sds_check obtain_sds Obtain SDS from Supplier sds_check->obtain_sds No risk_assessment Conduct Surrogate Hazard Assessment sds_check->risk_assessment Still No proceed Proceed with Caution sds_check->proceed Yes obtain_sds->sds_check Attempt to Obtain sds_yes Yes sds_no No functional_groups 1. Analyze Functional Groups risk_assessment->functional_groups analog_data 2. Review Data from Structural Analogs functional_groups->analog_data conservative_ppe 3. Define Conservative PPE Protocol analog_data->conservative_ppe handling_sop 4. Develop Handling SOP conservative_ppe->handling_sop disposal_plan 5. Create Disposal Plan handling_sop->disposal_plan document Document Assessment & Procedures disposal_plan->document document->proceed stop Do Not Proceed

Caption: Risk assessment workflow for novel compounds without a specific SDS.

Safe Handling Workflow

prep 1. Preparation - Designate Area - Verify Fume Hood - Check Emergency Equip. ppe 2. Don PPE - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe handling 3. Handling in Fume Hood - Weighing - Transfer - Reaction Setup ppe->handling storage 4. Storage - Tightly Sealed Container - Labeled - Ventilated Area handling->storage If not all used decon 5. Decontamination - Clean Work Surfaces - Clean Equipment handling->decon waste 6. Waste Disposal - Segregate Waste - Label Containers - Follow EHS Guidelines decon->waste final 7. Final Steps - Doff PPE - Wash Hands Thoroughly waste->final

Caption: Step-by-step workflow for the safe handling of uncharacterized chemicals.

References

  • Vertex AI Search, 2-AMINO-N-(2-METHYLPHENYL)
  • Vertex AI Search, SAFETY D
  • Vertex AI Search, material safety d
  • Vertex AI Search, SAFETY D
  • Vertex AI Search, Acetamide - Santa Cruz Biotechnology.
  • Vertex AI Search, SAFETY D
  • Vertex AI Search, • SAFETY D
  • Vertex AI Search, SAFETY D
  • Vertex AI Search, 2-amino-N-(4-methylphenyl)
  • Vertex AI Search, 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide - PubChem - NIH.
  • Vertex AI Search, Safety D
  • Vertex AI Search, 1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamide - AK Scientific, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.